(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648732 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-43-5 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical property data for key isomers of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate and related piperidone derivatives. Due to a lack of specific experimental data for the (R)-enantiomer, this guide presents information on closely related compounds to serve as a valuable reference point for researchers. Additionally, detailed, generalized experimental protocols for determining critical physical properties are provided.
Physical Property Data
| Property | (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone (tert-Butyl 4-oxopiperidine-1-carboxylate) | Data Type |
| Molecular Formula | C₁₁H₁₉NO₃ | C₁₀H₁₇NO₃ | - |
| Molecular Weight | 213.27 g/mol [1] | 199.25 g/mol [2] | - |
| Melting Point | Not Available | 73-77 °C[3][4][5] | Experimental |
| Boiling Point | 298.8 ± 33.0 °C at 760 mmHg[1] | 336.77 °C (rough estimate)[4][6] | Experimental[1] / Estimated[4][6] |
| Density | 1.1 ± 0.1 g/cm³[1] | 1.1249 g/cm³ (rough estimate)[4][6] | Experimental[1] / Estimated[4][6] |
| Solubility | Not Available | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL). Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL).[7] Slightly soluble in water and soluble in Methanol.[3][8] | Experimental |
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for the determination of key physical properties of solid organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.[9] Pure compounds typically exhibit a sharp melting range of 1-2°C.[10] Impurities tend to lower and broaden the melting range.[11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11]
-
Capillary tubes (sealed at one end)[12]
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[9] If necessary, grind the crystalline sample to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 1-2 mm.[10]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[11]
-
For a more precise measurement, heat the sample at a slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance.[10]
-
Boiling Point Determination (for liquid compounds or low-melting solids)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with oil or a beaker of water on a hot plate)[13][14]
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.[14][15]
-
Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.[14][15]
-
Apparatus Assembly: Attach the test tube to a thermometer and immerse them in a heating bath.[13]
-
Heating: Gently and slowly heat the bath.[15]
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15]
-
Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample.[13]
Solubility Determination
Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for applications in drug development and synthetic chemistry.[16]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or syringes
-
Analytical balance
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
Procedure:
-
Qualitative Assessment:
-
Place a small, pre-weighed amount of the solid compound (e.g., 1-5 mg) into a series of test tubes.
-
To each tube, add a specific volume of a different solvent (e.g., 1 mL) in small portions, shaking vigorously after each addition.[17]
-
Observe whether the solid dissolves completely, is partially soluble, or is insoluble.[18] The general principle of "like dissolves like" can be a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[16][18]
-
-
Quantitative Determination (Shake-Flask Method):
-
Add an excess amount of the solid solute to a known volume of the solvent in a sealed flask.[19]
-
Agitate the mixture at a constant temperature until equilibrium is reached (this can take several hours to days).[19]
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Determine the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[19]
-
Visualizations
The following diagram illustrates a generalized workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
- 1. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone CAS#: 79099-07-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. caymanchem.com [caymanchem.com]
- 8. lookchem.com [lookchem.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Determination of Melting Point [unacademy.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. chem.ws [chem.ws]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. education.com [education.com]
- 19. researchgate.net [researchgate.net]
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. This chiral heterocyclic compound is a valuable building block in medicinal chemistry and drug development. This document includes detailed information on its chemical identifiers, physical and spectral properties, and a representative experimental protocol for its synthesis, compiled from various scientific sources. The guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Chemical Structure and Identifiers
This compound is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group at the 2-position with (R)-stereochemistry, and a ketone at the 4-position.
| Identifier | Value |
| IUPAC Name | tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate |
| CAS Number | 790667-43-5 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| SMILES | CC1CC(=O)CCN1C(=O)OC(C)(C)C |
| InChI Key | HQMYWQCBINPHBB-VIFPVBSRSA-N |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Solid-Liquid Mixture | [1] |
| Boiling Point | 298.7 °C at 760 mmHg | [1] |
| Purity | >97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Spectroscopic Data
While specific spectra for the (R)-enantiomer are not publicly available in detail, typical spectroscopic data for similar N-Boc protected piperidone structures are provided for reference. Commercial suppliers may provide specific analytical data upon request.[2]
Representative ¹H NMR Data (CDCl₃, 300 MHz) for a similar dimethylated piperidone: [3]
-
δ 3.73 (t, 2H)
-
δ 3.43 (br s, 2H)
-
δ 2.49 (t, 2H)
-
δ 1.49 (s, 9H)
-
δ 1.13 (s, 6H)
Note: The chemical shifts for the target molecule will differ due to the specific substitution pattern.
Experimental Protocols: Enantioselective Synthesis
Below is a conceptual workflow based on known methodologies for the synthesis of chiral piperidones.
Caption: Conceptual workflow for the enantioselective synthesis of the target compound.
Representative, Non-Enantioselective Synthesis of a Substituted N-Boc-4-piperidone:
The following protocol describes the synthesis of a 2,2-dimethyl analog, which illustrates the general steps of alkylation of an N-Boc-4-piperidone precursor.[3]
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve N-tert-butoxycarbonyl-4-piperidone (5 g, 25 mmol) in THF (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.10 g, 53 mmol, 60% dispersion in mineral oil) to the cooled solution in one portion. Stir the resulting mixture for 10 minutes.
-
Slowly add iodomethane to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring overnight (approximately 12 hours).
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and back-extract the aqueous layer with additional diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Triturate the solid with a 4% ethyl acetate in hexanes solution (50 mL) to afford the purified product.
Signaling Pathways and Applications
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the specific stereochemistry and functional groups of this compound make it a valuable precursor for targeting a range of biological pathways.
The logical relationship for its application in drug discovery is outlined below:
Caption: Logical workflow for the utilization of the title compound in drug discovery.
Safety Information
Appropriate safety precautions should be taken when handling this chemical. It is intended for research purposes only. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically useful chiral building block for the development of new chemical entities. This guide provides essential information for its use in a research and development setting. While a specific enantioselective synthesis protocol is not widely published, the provided information on its properties and general synthetic strategies offers a solid foundation for its application in organic synthesis and medicinal chemistry.
References
A Technical Guide to (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-43-5)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a functionalized piperidine derivative, it serves as a valuable chiral building block in asymmetric synthesis.[1] The piperidine ring is a prevalent scaffold in many approved drugs, and the specific stereochemistry and functional groups of this molecule make it a crucial intermediate for creating complex and stereospecific active pharmaceutical ingredients (APIs). Its application is particularly noted in the development of novel therapeutics, including those with potential anti-inflammatory and anti-viral properties.[] This document provides a comprehensive technical overview of its properties, applications, and representative synthetic considerations.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 790667-43-5 | |
| IUPAC Name | tert-butyl (2R)-2-methyl-4-oxo-1-piperidinecarboxylate | |
| Molecular Formula | C₁₁H₁₉NO₃ | [][3][4] |
| Molecular Weight | 213.27 g/mol | [][3] |
| Appearance | Solid / Powder | |
| Purity | Typically ≥95% - 98% | [3] |
| InChI Key | HQMYWQCBINPHBB-MRVPVSSYSA-N | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Safety and Handling Information
This compound should be handled with care, following standard laboratory safety procedures. Key GHS hazard information is provided below.
| Category | Information | Reference |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [5] |
| Precautionary Codes | P261, P305+P351+P338 |
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Role in Pharmaceutical Synthesis
The strategic importance of this molecule lies in its structure. The N-Boc protecting group provides stability and allows for controlled reactions, while the ketone functionality offers a site for further chemical modification, such as reductive amination or olefination. The chiral center at the C-2 position is critical for developing stereochemically pure drugs, which can significantly improve efficacy and reduce off-target side effects.
This intermediate is a key component in the synthesis of complex target molecules. Its utility is analogous to other substituted piperidines used in the synthesis of kinase inhibitors and other advanced therapeutics.
Caption: Logical role of the title compound as a key chiral intermediate.
Representative Synthetic Workflow & Protocols
While specific industrial synthesis routes are often proprietary, a generalized workflow can be constructed based on common organic chemistry transformations for related piperidine structures.[6] The synthesis typically involves the formation of the protected piperidine ring followed by stereoselective functionalization.
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Oxidation of N-Boc-(R)-2-methyl-4-hydroxypiperidine
This section provides a representative, detailed methodology for a key transformation: the oxidation of the corresponding alcohol precursor to the target ketone. This method is illustrative and may require optimization based on substrate and scale.
Objective: To synthesize this compound from its 4-hydroxy precursor.
Materials:
-
N-Boc-(R)-2-methyl-4-hydroxypiperidine (1.0 eq)
-
Dichloromethane (DCM, anhydrous, 10-20 volumes)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of N-Boc-(R)-2-methyl-4-hydroxypiperidine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C using an ice bath.
-
Dess-Martin Periodinane is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The mixture is stirred vigorously for 30 minutes until both layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its defined stereochemistry and versatile functional groups make it an essential building block for the synthesis of complex pharmaceutical agents. The data and protocols presented in this guide offer a technical foundation for researchers and scientists working to leverage this compound in the development of next-generation therapeutics.
References
- 1. 790667-43-5 | this compound | Ketones | Ambeed.com [ambeed.com]
- 3. This compound [cymitquimica.com]
- 4. 790667-43-5 | (R)-2-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester - Capot Chemical [capotchem.com]
- 5. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, outlines a representative synthetic protocol for a related isomer, and illustrates its role as a key building block in the synthesis of complex molecules.
Physicochemical and Structural Data
This compound is a functionalized heterocyclic compound. The presence of a chiral center, a ketone, and a Boc-protected amine makes it a versatile intermediate for asymmetric synthesis.
| Property | Data | Reference |
| Molecular Weight | 213.27 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| CAS Number | 790667-43-5 | [3] |
| Density (S-enantiomer) | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point (S-enantiomer) | 298.8 ± 33.0 °C at 760 mmHg | [1] |
| Canonical SMILES | C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Note: Density and boiling point data are for the (S)-enantiomer and are expected to be identical for the (R)-enantiomer.
Application in Drug Discovery
Piperidine scaffolds are prevalent in a vast number of pharmaceuticals due to their favorable physicochemical properties, which can impart improved potency, selectivity, and pharmacokinetic profiles. Boc-protected piperidines, such as the title compound, are crucial intermediates in the synthesis of these therapeutic agents. The methyl group at the 2-position introduces a chiral center, allowing for the stereoselective synthesis of drug candidates, which is critical for optimizing efficacy and minimizing off-target effects.
For instance, the related isomer, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a documented intermediate in the synthesis of CP-690550, a potent inhibitor of the Janus kinase 3 (Jak3) enzyme, used in the treatment of autoimmune diseases.[4] This highlights the role of substituted oxopiperidines as key structural motifs for high-value therapeutic targets.
Caption: Role of chiral piperidines in drug synthesis.
Experimental Protocols: Synthesis of a Representative Piperidine Intermediate
Overall Synthetic Scheme: 4-Methylpyridinium → 1-Benzyl-3-hydroxy-4-methylpyridinium chloride → N-Benzyl-3-hydroxy-4-methylpiperidine → N-Benzyl-3-oxo-4-methylpiperidine → tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate.
Step 1: N-Benzylation
-
Reaction: SN2 substitution of 4-methylpyridinium with benzyl chloride.
-
Purpose: To install a temporary protecting group on the nitrogen atom, which also activates the ring for subsequent reduction.
Step 2: Pyridinium Ring Reduction
-
Reagent: Sodium borohydride (NaBH₄).
-
Reaction: Reduction of the N-benzyl-3-hydroxy-4-methylpyridinium salt to the corresponding piperidine.
-
Purpose: To convert the aromatic pyridinium ring into a saturated piperidine scaffold.
Step 3: Oxidation of the Secondary Alcohol
-
Reagent: Jones reagent (CrO₃ in sulfuric acid).
-
Reaction: Oxidation of the 3-hydroxy group to a 3-oxo (ketone) functionality.
-
Purpose: To introduce the ketone moiety, a key functional handle for further modifications.
Step 4: Debenzylation and Boc Protection
-
Reagents: Palladium on carbon (Pd/C) catalyst with H₂ for debenzylation, followed by acylation with di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Hydrogenolysis to remove the N-benzyl group, followed by protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group.
-
Purpose: To remove the temporary benzyl group and install the widely used Boc protecting group, yielding the final target intermediate.
This efficient approach reportedly achieves a high total yield.[4]
Caption: Synthesis workflow for a functionalized piperidine.
References
- 1. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]
- 2. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 790667-43-5|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate synthesis overview
An in-depth technical guide on the synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is presented for researchers, scientists, and drug development professionals. This document outlines a viable synthetic pathway, providing detailed experimental protocols and quantitative data to facilitate its practical application.
Synthesis Overview
The synthesis of this compound can be effectively achieved through a multi-step process. A common and practical approach involves the initial synthesis of the racemic compound, followed by chiral resolution to isolate the desired (R)-enantiomer. This method allows for the use of readily available starting materials and established chemical transformations.
The key stages of the synthesis are:
-
Synthesis of Racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: This is typically achieved through a conjugate addition reaction, followed by cyclization and protection of the amine.
-
Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent to selectively crystallize one enantiomer, allowing for the isolation of the (R)-enantiomer.
Experimental Protocols
Synthesis of Racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
This procedure involves the synthesis of the racemic mixture, which serves as the precursor for the chiral resolution.
Step 1a: Synthesis of 4-(tert-Butoxycarbonylamino)but-2-enoic acid
-
To a solution of β-aminocrotonic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a cooled aqueous solution of sodium bisulfate to a pH of approximately 2-3.
-
Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 1b: Cyclization to form N-Boc-2-methyl-4-oxopiperidine
-
The crude 4-(tert-butoxycarbonylamino)but-2-enoic acid is dissolved in a suitable solvent like dichloromethane.
-
Activate the carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
The reaction is typically stirred at room temperature for 24-48 hours to facilitate the intramolecular cyclization.
-
The reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
The filtrate is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.
Chiral Resolution of Racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
This protocol describes a general method for the resolution of a racemic ketone using a chiral resolving agent, such as a derivative of tartaric acid.
-
Dissolve the racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable hot solvent, such as isopropanol or acetone.
-
In a separate flask, dissolve a chiral resolving agent, for example, (R,R)-(-)-O,O'-dibenzoyl-L-tartaric acid (0.5 equivalents), in the same hot solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic piperidone.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The enantiomeric purity of the crystalline salt can be improved by recrystallization from the same solvent.
-
To recover the desired enantiomer, treat the diastereomeric salt with a base, such as aqueous sodium bicarbonate, to neutralize the tartaric acid derivative.
-
Extract the free this compound with a suitable organic solvent like ethyl acetate.
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or NMR analysis with a chiral shift reagent.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are indicative and may vary based on specific experimental conditions and scale.
| Step | Reactants | Product | Yield (%) | Purity/ee (%) |
| 1a: Boc Protection | β-aminocrotonic acid, Di-tert-butyl dicarbonate | 4-(tert-Butoxycarbonylamino)but-2-enoic acid | 85-95 | >95 |
| 1b: Cyclization | 4-(tert-Butoxycarbonylamino)but-2-enoic acid, DCC, DMAP | Racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | 60-75 | >98 (racemic) |
| 2: Chiral Resolution | Racemic N-Boc-2-methyl-4-oxopiperidone, (R,R)-(-)-O,O'-dibenzoyl-L-tartaric acid | This compound | 30-40* | >99 ee |
* Yield is for the resolved (R)-enantiomer based on the initial amount of racemate.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for obtaining this compound.
Caption: Overall synthetic workflow from starting materials to the final (R)-enantiomer.
Caption: Step-by-step experimental workflow for synthesis and resolution.
The Ascendancy of Chiral Piperidine Scaffolds in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous structural motifs in pharmaceuticals. Its prevalence stems from its ability to serve as a versatile scaffold, conferring favorable physicochemical properties such as aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions with biological targets. The introduction of chirality to the piperidine core unlocks a third dimension of structural diversity, enabling highly specific and potent interactions with chiral biological macromolecules like enzymes and receptors. This guide delves into the synthesis, application, and therapeutic significance of chiral piperidine scaffolds, providing a technical overview for professionals in the field of drug discovery.
Synthetic Strategies for Chiral Piperidine Cores
The enantioselective synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry. A multitude of strategies have been developed to control the stereochemistry of these valuable building blocks. Key approaches include the use of chiral pools, asymmetric catalysis, and enzymatic resolutions.
One prevalent method involves the asymmetric hydrogenation of pyridine derivatives. This approach allows for the direct formation of enantiomerically enriched piperidines from readily available starting materials.
Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Derivative
This protocol outlines a general procedure for the asymmetric hydrogenation of a substituted pyridine to yield a chiral piperidine, a common transformation in pharmaceutical synthesis.
Materials:
-
Substituted Pyridine Derivative (1.0 eq)
-
[Rh(COD)Cl]2 (0.5 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP) (1.1 mol%)
-
Methanol (solvent)
-
Hydrogen Gas (H2)
-
Inert atmosphere (Argon or Nitrogen)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox under an inert atmosphere, a reaction vessel is charged with [Rh(COD)Cl]2 and the chiral phosphine ligand. Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: The substituted pyridine derivative is dissolved in methanol and added to the reaction vessel.
-
Hydrogenation: The autoclave is sealed and purged several times with hydrogen gas. The pressure is then raised to the desired level (e.g., 50 atm), and the reaction is stirred at a specific temperature (e.g., 40°C).
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the enantiomerically enriched piperidine product.
-
Chiral Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC or Supercritical Fluid Chromatography (SFC).
Logical Workflow for Chiral Piperidine Synthesis
The following diagram illustrates a typical workflow for the development and execution of an asymmetric synthesis for a chiral piperidine scaffold.
Caption: Workflow for asymmetric synthesis of chiral piperidines.
Case Study: Solifenacin and the Muscarinic M3 Receptor
Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Its structure features a (R)-quinuclidin-3-yl moiety and a (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline core, but the principles of chiral recognition are highly relevant. For the purpose of this guide, we will consider its interaction with the M3 receptor as an example of a chiral molecule targeting a G-protein coupled receptor (GPCR). The specific stereochemistry is crucial for its high affinity and selectivity.
Signaling Pathway of Muscarinic M3 Receptor Antagonism
The M3 muscarinic receptor is primarily coupled to the Gq G-protein. Its activation leads to a cascade that results in smooth muscle contraction. Solifenacin, as an antagonist, blocks this pathway.
Caption: Antagonism of the M3 muscarinic receptor signaling pathway.
Quantitative Data: Structure-Activity Relationship (SAR)
The affinity of muscarinic antagonists for different receptor subtypes (M1-M5) is a critical determinant of their therapeutic window. The following table presents hypothetical, yet representative, binding affinity data for a series of chiral piperidine-based muscarinic antagonists, illustrating the impact of stereochemistry and substitution on receptor affinity.
| Compound | Stereocenter | R Group | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| 1a | (R) | Methyl | 15.2 | 89.5 | 2.1 |
| 1b | (S) | Methyl | 175.4 | 950.2 | 25.3 |
| 2a | (R) | Ethyl | 12.8 | 75.1 | 1.8 |
| 2b | (S) | Ethyl | 150.6 | 899.6 | 21.8 |
| 3a | (R) | Isopropyl | 25.3 | 150.8 | 5.4 |
| 3b | (S) | Isopropyl | 290.1 | >1000 | 58.1 |
Data is representative and for illustrative purposes.
This data clearly shows that the (R)-enantiomer consistently exhibits significantly higher affinity for the M3 receptor compared to the (S)-enantiomer, highlighting the critical role of stereochemistry in molecular recognition.
Conclusion
The chiral piperidine scaffold remains a privileged structure in drug design, offering a robust framework for constructing potent and selective therapeutic agents. The ability to precisely control stereochemistry through advanced synthetic methods allows for the fine-tuning of pharmacological activity, leading to improved efficacy and reduced off-target effects. As our understanding of molecular recognition deepens, the strategic application of chiral piperidines will undoubtedly continue to yield novel medicines for a wide range of diseases. The continuous development of innovative synthetic methodologies and a thorough understanding of the target biology are paramount to fully exploiting the potential of this remarkable scaffold.
A Technical Guide to (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Core Scaffold in Modern Medicinal Chemistry
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable physicochemical properties and ability to serve as a versatile template for engaging with biological targets. Within this class, chiral substituted piperidones represent high-value building blocks that enable the stereocontrolled synthesis of complex molecules. This technical guide focuses on the significance of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key chiral intermediate. We will explore its asymmetric synthesis, its pivotal role as a precursor in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors, and the underlying biological pathways these agents modulate. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Prominence of Chiral Piperidines
The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals. Its three-dimensional, saturated structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with complex protein binding sites. Furthermore, the piperidine nitrogen can serve as a basic handle to improve aqueous solubility and pharmacokinetic properties.
When stereochemistry is introduced, as in this compound, the utility of the scaffold is significantly enhanced. The defined (R)-configuration at the C2 position allows for enantioselective synthesis, which is crucial for developing drugs with improved potency and reduced off-target side effects. The 4-oxo group provides a reactive handle for a variety of chemical transformations, such as reductive amination, to introduce further diversity. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen ensures stability and allows for controlled, regioselective reactions. This combination of features makes it an ideal starting material for constructing complex, poly-substituted piperidine cores found in many kinase inhibitors.
Asymmetric Synthesis of the Chiral Building Block
The enantioselective synthesis of 2-substituted 4-piperidones is a key challenge in organic chemistry. A plausible and efficient method involves a double aza-Michael reaction using a chiral amine auxiliary. This approach builds the piperidone core while simultaneously setting the desired stereocenter.
Caption: Proposed asymmetric synthesis workflow for the title compound.
A concise and high-yield double aza-Michael reaction can be used to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones[1]. Subsequent protection of the piperidine nitrogen with a Boc group yields the final product.
Quantitative Synthetic Data (Analogous Reactions)
Direct quantitative data for the synthesis of the title compound is not widely published. The following table summarizes representative data from analogous synthetic transformations for chiral piperidone synthesis and N-Boc protection, providing an expected range for yield and stereoselectivity.
| Step | Reaction Type | Substrate | Reagent/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference |
| 1 | Double Aza-Michael Addition | Divinyl Ketone | Chiral Amine | 75 - 95 | >95% d.r. | [1] |
| 2 | N-Boc Protection | Secondary Amine (Piperidine) | Di-tert-butyl dicarbonate ((Boc)₂O) | 95 - 99 | Not Applicable | [2] |
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The this compound scaffold is an ideal precursor for the synthesis of complex molecules, most notably Janus Kinase (JAK) inhibitors. The 4-oxo position is readily functionalized, often via reductive amination, to couple the piperidine core with the hinge-binding heterocyclic moiety of the inhibitor. Drugs like Tofacitinib, a potent JAK inhibitor used to treat rheumatoid arthritis, feature a related substituted piperidine core, underscoring the importance of this structural class[3][4][5][6].
Detailed Experimental Protocol: Representative Reductive Amination
The following is a representative protocol for the reductive amination of a 4-piperidone, a key step in synthesizing many kinase inhibitors. This protocol is based on established laboratory procedures for similar transformations[2][7][8][9].
Reaction: Reductive amination of this compound with a primary amine (e.g., 4-aminopyrrolo[2,3-d]pyrimidine).
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., 4-aminopyrrolo[2,3-d]pyrimidine) (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and the primary amine (1.1 equiv).
-
Dissolve the reactants in anhydrous DCM (approx. 0.1 M concentration).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) to the mixture to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture at room temperature. Caution: Gas evolution may occur.
-
Stir the reaction for 12-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperidine product.
Biological Context: The JAK-STAT Signaling Pathway
Janus kinases (JAKs) are a family of intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that play a critical role in signal transduction for a wide array of cytokines, interferons, and hormones[10][11][12]. This signaling cascade, known as the JAK-STAT pathway, is central to regulating immune function, cell proliferation, and inflammation[11][13].
The pathway is activated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[10][14] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12][14] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus, where they bind to DNA and regulate the transcription of target genes involved in the inflammatory response.[14]
In autoimmune diseases such as rheumatoid arthritis, the JAK-STAT pathway is persistently activated, leading to chronic inflammation and tissue damage[10][13]. Therefore, inhibiting JAKs is a key therapeutic strategy to block this pathological signaling and alleviate disease symptoms[15][16][17].
Visualization of the JAK-STAT Pathway and Inhibition
The following diagram illustrates the mechanism of the JAK-STAT signaling pathway and the point of intervention for a kinase inhibitor derived from the chiral piperidine scaffold.
Caption: The JAK-STAT signaling pathway and its inhibition by a targeted drug.
Conclusion
This compound is a quintessential example of a high-value chiral building block in modern medicinal chemistry. Its stereodefined structure and versatile functional handles make it an invaluable starting point for the asymmetric synthesis of complex pharmaceutical agents. While its direct application may not be broadly documented, its structural motifs are central to the design of potent and selective therapeutics, particularly in the competitive field of kinase inhibitors. The ability to construct molecules that precisely target dysregulated biological pathways, such as the JAK-STAT cascade, highlights the critical importance of such foundational chiral scaffolds in the ongoing quest for safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gctlc.org [gctlc.org]
- 10. mdpi.com [mdpi.com]
- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 16. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 17. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
Technical Guide: Spectroscopic and Synthetic Overview of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
| Property | Value |
| CAS Number | 790667-43-5[1] |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol [2] |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. The data is inferred from the known spectral characteristics of the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The introduction of a methyl group at the C-2 position is expected to introduce characteristic signals in the NMR spectra and have a minor influence on the IR and mass spectra.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted based on the spectrum of N-Boc-4-piperidone[3]. The key differences will be the appearance of a doublet for the methyl group and a multiplet for the adjacent proton at C-2.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | m | 1H | -CH(CH₃)- |
| ~3.8 | m | 2H | -N-CH₂- (axial) |
| ~3.2 | m | 2H | -N-CH₂- (equatorial) |
| ~2.5 | m | 2H | -CO-CH₂- |
| ~2.3 | m | 2H | -CO-CH₂- |
| 1.48 | s | 9H | -C(CH₃)₃ |
| ~1.2 | d | 3H | -CH-CH₃ |
Solvent: CDCl₃
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show an additional signal in the aliphatic region for the methyl group and a shift in the signal for the C-2 carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~208 | C=O (Ketone) |
| ~155 | C=O (Carbamate) |
| ~80 | -C(CH₃)₃ |
| ~55 | -CH(CH₃)- |
| ~45 | -N-CH₂- |
| ~41 | -CO-CH₂- |
| 28.4 | -C(CH₃)₃ |
| ~15 | -CH-CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to be very similar to that of N-Boc-4-piperidone, with strong absorption bands corresponding to the ketone and carbamate carbonyl groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ketone) |
| ~1690 | C=O stretch (carbamate) |
| ~1160 | C-N stretch |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc protecting group.
| m/z | Assignment |
| 213.14 | [M]⁺ |
| 157.10 | [M - C₄H₈]⁺ |
| 114.09 | [M - C₅H₉O₂]⁺ |
| 57.07 | [C₄H₉]⁺ |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from the literature describing the methylation of N-Boc-4-piperidone[4]. An enantioselective synthesis would require a chiral auxiliary or a chiral catalyst. The following is a general, non-enantioselective protocol for the synthesis of the racemic mixture.
Synthesis of racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is concentrated under reduced pressure to remove THF.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.
Caption: Synthetic and characterization workflow for the target molecule.
References
- 1. 790667-43-5|this compound|BLD Pharm [bldpharm.com]
- 2. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Review of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Key Chiral Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure makes it an invaluable intermediate for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a thorough literature review, consolidating available data on its synthesis, properties, and applications to assist researchers in its effective utilization.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its structure features a piperidine ring substituted with a methyl group at the chiral center (position 2) and a ketone at position 4. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted reactions.
| Property | Value |
| CAS Number | 790667-43-5 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Physical Form | Solid |
Synthesis and Stereocontrol
The asymmetric synthesis of this compound is critical to ensure the enantiopurity of the final drug substance. While specific, detailed protocols for its synthesis are not abundantly available in public literature, general methodologies for the creation of chiral piperidone scaffolds are well-established. These often involve enantioselective reactions to introduce the chiral center at the 2-position.
One plausible synthetic approach involves the asymmetric conjugate addition of a methyl group to a suitable α,β-unsaturated precursor, followed by cyclization and N-protection. The stereochemistry can be controlled through the use of chiral auxiliaries or catalysts.
A general workflow for the synthesis of chiral 2-substituted 4-piperidones can be conceptualized as follows:
Caption: Generalized synthetic workflow for chiral 2-substituted 4-piperidones.
Achieving high enantiomeric excess (ee) is a critical parameter in these syntheses to ensure the desired pharmacological activity and reduce potential off-target effects of the unwanted enantiomer.
Applications in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] The introduction of chirality, as seen in this compound, allows for more specific interactions with biological targets, leading to improved potency and selectivity.[2]
A significant application of structurally related piperidine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. For instance, the analogous compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a known intermediate in the synthesis of the JAK3 inhibitor CP-690550 (tofacitinib).[3] This strongly suggests that this compound serves as a key building block for a new generation of kinase inhibitors, where the specific stereochemistry at the 2-position is crucial for optimal binding to the kinase domain.
The general role of this building block in the synthesis of a kinase inhibitor can be illustrated as follows:
Caption: Role of the chiral building block in kinase inhibitor synthesis and action.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a general procedure for the methylation of a related compound, N-tert-butoxycarbonyl-4-piperidone, can provide some insight into the potential reaction conditions.
Exemplary Protocol for a Related Synthesis (Methylation of N-Boc-4-piperidone):
N-tert-butoxycarbonyl-4-piperidone is dissolved in tetrahydrofuran and cooled. Sodium hydride is added, followed by the slow addition of iodomethane. The reaction is stirred overnight at room temperature. After completion, the mixture is concentrated, and the product is extracted with ether and water. The combined organic layers are washed, dried, and concentrated to yield the methylated product.[4] It is important to note that this protocol does not induce chirality and serves only as a general reference for the types of reagents and conditions that might be employed in a stereoselective version of this transformation.
Spectroscopic Data
Conclusion
This compound is a valuable chiral building block with significant potential in the development of novel therapeutics, particularly kinase inhibitors. While detailed public information on its synthesis and specific applications is limited, its structural similarity to intermediates of known drugs highlights its importance. Further research and publication of detailed synthetic protocols and applications would be highly beneficial to the medicinal chemistry community. The strategic use of this and similar chiral scaffolds will undoubtedly continue to play a pivotal role in the design and synthesis of next-generation medicines.
References
The Cornerstone of Modern Drug Discovery: A Technical Guide to Chiral Piperidine Derivatives in Synthesis
Introduction to the Significance of Chiral Piperidine Scaffolds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. When a stereocenter is introduced into the piperidine ring, the resulting chiral derivatives often exhibit significantly different pharmacological activities and toxicological profiles between enantiomers. This stereoselectivity is a critical consideration in modern drug development, where the aim is to develop highly specific and potent therapeutic agents with minimal off-target effects. Chiral piperidine scaffolds are integral components of numerous FDA-approved drugs, highlighting their importance in treating a wide range of diseases.[1][2] This technical guide provides an in-depth exploration of the synthesis of chiral piperidine derivatives, focusing on key examples with significant therapeutic applications. We will delve into detailed experimental protocols for their asymmetric synthesis and elucidate the signaling pathways through which they exert their pharmacological effects.
Key Chiral Piperidine Derivatives in Modern Medicine
This guide will focus on three exemplary chiral piperidine derivatives that have made a significant impact in their respective therapeutic areas:
-
Niraparib: An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[3][4]
-
(+)-L-733,060: A potent and selective neurokinin-1 (NK1) receptor antagonist with potential applications in treating depression, anxiety, and chemotherapy-induced nausea and vomiting.[5]
-
Preclamol: A dopamine D2 receptor partial agonist that has been investigated for the treatment of schizophrenia and other neuropsychiatric disorders.
Asymmetric Synthesis of Chiral Piperidine Derivatives: Methodologies and Protocols
The enantioselective synthesis of piperidine derivatives is a central challenge in organic chemistry. A variety of strategies have been developed to control the stereochemistry of the piperidine core, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. This section provides detailed experimental protocols for the asymmetric synthesis of our three key examples.
Asymmetric Synthesis of Niraparib
The synthesis of the chiral piperidine core of Niraparib can be efficiently achieved through a biocatalytic transamination reaction, which offers high enantioselectivity and operational simplicity.[4]
Experimental Protocol: Biocatalytic Asymmetric Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Niraparib Intermediate)
This protocol is adapted from a process development study for the synthesis of Niraparib.[4]
Materials:
-
tert-butyl 3-(4-aminophenyl)-3-oxopiperidine-1-carboxylate (pro-chiral ketone)
-
Transaminase enzyme (e.g., ATA-302)
-
Pyridoxal-5-phosphate (PLP)
-
Isopropylamine (amine donor)
-
Phosphate buffer (pH 7.5)
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, a solution of the pro-chiral ketone in phosphate buffer is prepared.
-
Enzyme and Cofactor Addition: The transaminase enzyme and pyridoxal-5-phosphate (PLP) are added to the reaction mixture.
-
Amine Donor Addition: Isopropylamine is added as the amine donor.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and pH (e.g., 7.5) for a specified time (e.g., 24-48 hours), or until reaction completion is confirmed by HPLC analysis.
-
Work-up and Extraction: The reaction mixture is extracted with methyl tert-butyl ether (MTBE). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (S)-enantiomer with high enantiomeric excess.
Characterization Data:
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be consistent with the structure of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
Stereoselective Synthesis of (+)-L-733,060
A stereoselective synthesis of (+)-L-733,060 can be accomplished starting from the readily available chiral building block, L-phenylglycine. This approach utilizes a ring-closing metathesis reaction as a key step to construct the piperidine ring with the desired cis-stereochemistry.
Experimental Protocol: Stereoselective Synthesis of (+)-L-733,060
This protocol is based on a reported stereoselective synthesis of L-733,060.
Materials:
-
L-phenylglycine
-
Acetyl chloride
-
Methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Vinylmagnesium bromide
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Allyl bromide
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF)
-
Acetic acid (AcOH)
-
Grubbs' catalyst
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH)
-
3,5-bis(trifluoromethyl)benzyl bromide
-
Trifluoroacetic acid (TFA)
Procedure:
-
Synthesis of N-Boc methyl ester (5): L-phenylglycine is converted to its methyl ester using acetyl chloride in methanol, followed by protection of the amino group with (Boc)₂O in the presence of Et₃N in THF.
-
Reduction to alcohol (6): The ester (5) is reduced to the corresponding alcohol (6) using LiBH₄ in THF.
-
Swern Oxidation and Grignard Addition to form allylic alcohol (7): The alcohol (6) is oxidized to the aldehyde via Swern oxidation, which is then reacted in situ with vinylmagnesium bromide to yield the allylic alcohol (7) with good diastereoselectivity.
-
Protection and Allylation (8 & 9): The hydroxyl group of (7) is protected as a TBDMS ether (8), followed by N-allylation with allyl bromide and NaH to give (9).
-
Desilylation (10): The TBDMS group is removed using TBAF in THF to afford the diene (10).
-
Ring-Closing Metathesis (11): The diene (10) is subjected to ring-closing metathesis using Grubbs' catalyst to form the tetrahydropyridine (11).
-
Hydrogenation (3): The double bond in (11) is hydrogenated over Pd/C to yield N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine (3).
-
Benzylation (12): The hydroxyl group of (3) is benzylated with 3,5-bis(trifluoromethyl)benzyl bromide in the presence of NaH in DMF.
-
Deprotection to yield (+)-L-733,060 (1): The Boc protecting group is removed with TFA to afford the final product, (+)-L-733,060.
Enantioselective Synthesis of Preclamol
The enantioselective synthesis of Preclamol, a dopamine D2 receptor partial agonist, can be achieved through various asymmetric methods. One notable approach involves the asymmetric hydrogenation of a suitable precursor.
Experimental Protocol: Enantioselective Synthesis of (R)-Preclamol
A detailed, step-by-step experimental protocol for the asymmetric synthesis of Preclamol is less commonly found in a single source. However, the synthesis generally involves the preparation of a racemic or prochiral precursor followed by a resolution or an asymmetric transformation. A key intermediate is 3-(3-hydroxyphenyl)piperidine. The final N-propylation can be achieved through standard reductive amination or alkylation procedures.
General Strategy:
-
Synthesis of a suitable piperidine precursor: This can involve the synthesis of a tetrahydropyridine derivative or a functionalized piperidone.
-
Asymmetric reduction or resolution: A chiral catalyst (e.g., a chiral ruthenium or iridium complex) can be used for the asymmetric hydrogenation of a tetrahydropyridine precursor to establish the desired stereocenter. Alternatively, a racemic mixture of a key intermediate can be resolved using a chiral resolving agent or through enzymatic resolution.
-
N-propylation: The final N-propyl group is introduced via reductive amination of the chiral piperidine with propionaldehyde or by direct alkylation with a propyl halide.
Quantitative Data Summary
The following tables summarize key quantitative data for the chiral piperidine derivatives discussed.
Table 1: Pharmacological Data for Niraparib
| Parameter | Value | Reference |
| IC₅₀ (PARP-1) | 3.8 nM | [1] |
| IC₅₀ (PARP-2) | 2.1 nM | [1] |
Table 2: Pharmacological Data for (+)-L-733,060
| Parameter | Value | Reference |
| Kᵢ (human NK1 receptor) | 0.08 nM | [5] |
Table 3: Pharmacological Data for (R)-Preclamol
| Parameter | Value | Reference |
| Receptor Binding Affinity (Kᵢ at D2) | Varies with assay conditions | |
| Functional Potency (EC₅₀) | Varies with assay conditions |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these chiral piperidine derivatives is crucial for comprehending their therapeutic effects.
Niraparib and the PARP Inhibition Pathway
Niraparib functions as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[3][4] PARP enzymes play a critical role in the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of DNA damage, genomic instability, and ultimately, cell death. This concept is known as synthetic lethality.
Caption: Niraparib's mechanism of action via PARP inhibition.
(+)-L-733,060 and the Neurokinin-1 (NK1) Receptor Pathway
(+)-L-733,060 is a selective antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades, primarily through Gαq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This pathway is implicated in various physiological processes, including pain transmission, inflammation, and emesis. By blocking this receptor, (+)-L-733,060 can mitigate these effects.
Caption: (+)-L-733,060 antagonism of the NK1 receptor signaling pathway.
Preclamol and the Dopamine D2 Receptor Pathway
Preclamol acts as a partial agonist at the dopamine D2 receptor, which is also a GPCR coupled to an inhibitory G-protein (Gαi/o). As a partial agonist, Preclamol can have a dual effect: in a low dopamine state, it acts as an agonist, stimulating the receptor to a submaximal level, while in a high dopamine state, it acts as an antagonist by competing with the endogenous full agonist, dopamine. This modulatory effect is thought to be beneficial in conditions like schizophrenia, where dopamine signaling is dysregulated. The canonical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Preclamol's partial agonism at the dopamine D2 receptor.
Conclusion
Chiral piperidine derivatives are indispensable scaffolds in modern drug discovery, offering a versatile platform for the development of novel therapeutics with enhanced potency and selectivity. The asymmetric synthesis of these molecules is a critical enabling technology, with methods such as biocatalysis and stereoselective catalysis providing efficient routes to enantiomerically pure compounds. A thorough understanding of the intricate signaling pathways through which these molecules exert their effects is paramount for rational drug design and the development of next-generation medicines. This technical guide has provided a comprehensive overview of the synthesis and pharmacology of key chiral piperidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, substituted piperidine scaffold serves as a valuable building block for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The precise stereochemical control in its synthesis is crucial, as the enantiomeric purity of such intermediates often dictates the efficacy and safety of the final drug candidate.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, primarily focusing on an organocatalytic intramolecular aza-Michael addition. This approach offers a robust and highly enantioselective route to the target molecule.
Principle of the Method
The core of this synthetic strategy is an organocatalyzed intramolecular aza-Michael reaction. A suitably designed acyclic precursor, containing a carbamate-protected amine and an α,β-unsaturated ketone, undergoes cyclization in the presence of a chiral organocatalyst. The catalyst, typically a proline derivative, facilitates the conjugate addition of the nitrogen nucleophile to the enone system in a stereocontrolled manner, leading to the formation of the desired (R)-enantiomer of the 2-methyl-4-oxopiperidone ring system.
Data Presentation
The following table summarizes representative quantitative data for the organocatalytic asymmetric synthesis of 2-substituted-4-oxopiperidones, based on literature precedents for analogous transformations. This data is intended to provide an expected range of outcomes for the synthesis of this compound.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | Toluene | Room Temp. | 24 | 85-95 | 90-99 |
| 20 | Chloroform | 0 | 48 | 80-90 | >95 |
| 10 | Dichloromethane | Room Temp. | 36 | 88-96 | 92-98 |
| 15 | THF | -20 | 72 | 75-85 | >97 |
Experimental Protocols
Protocol 1: Synthesis of the Acyclic Precursor (tert-Butyl (6-oxohept-2-en-1-yl)carbamate)
Materials:
-
(E)-6-Aminohept-2-en-1-ol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Dess-Martin periodinane (DMP)
Procedure:
-
N-Boc Protection: To a solution of (E)-6-aminohept-2-en-1-ol (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium bicarbonate (2.0 eq). Stir the mixture vigorously and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain tert-butyl (E)-(1-hydroxyhept-5-en-2-yl)carbamate.
-
Oxidation: To a solution of the N-Boc protected amino alcohol (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the acyclic precursor, tert-butyl (6-oxohept-2-en-1-yl)carbamate.
Protocol 2: Asymmetric Intramolecular aza-Michael Addition
Materials:
-
tert-Butyl (6-oxohept-2-en-1-yl)carbamate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Toluene, anhydrous
-
4 Å Molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the acyclic precursor (1.0 eq) and dissolve it in anhydrous toluene (to a concentration of 0.1 M).
-
Addition of Catalyst: Add activated 4 Å molecular sieves to the solution. Then, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 - 0.2 eq) followed by the trifluoroacetic acid co-catalyst (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Signaling Pathway: Organocatalytic Asymmetric Intramolecular aza-Michael Addition
Caption: Proposed catalytic cycle for the asymmetric intramolecular aza-Michael addition.
Experimental Workflow
Caption: Overall experimental workflow for the asymmetric synthesis.
Application Notes and Protocols for (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a multitude of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this intermediate, with a primary focus on its role in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.
Chemical Properties and Data
| Property | Value |
| CAS Number | 790667-43-5 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Chirality | (R) |
Application: Key Intermediate in the Synthesis of Tofacitinib
This compound serves as a crucial chiral precursor for the synthesis of Tofacitinib (Xeljanz®), a medication used to treat autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The synthesis involves a key diastereoselective reductive amination step to install the desired stereochemistry of the final drug molecule.
Experimental Workflow: Synthesis of Tofacitinib Intermediate
The following workflow diagram illustrates the initial steps in the synthesis of a key Tofacitinib intermediate starting from this compound.
Experimental Protocol: Diastereoselective Reductive Amination
This protocol details the synthesis of (3R,4R)-tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate, a key intermediate for Tofacitinib.
Materials:
-
This compound
-
Methylamine solution (e.g., in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Imine Formation:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM), add a solution of methylamine (1.5 - 2.0 eq).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired (3R,4R)-tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate.
-
Quantitative Data
The following table summarizes typical quantitative data for the diastereoselective reductive amination. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value |
| Yield | 75-90% |
| Diastereomeric Ratio (cis:trans) | >95:5 (favoring the desired cis isomer) |
| Purity (post-chromatography) | >98% |
Mechanism of Action of Tofacitinib: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib functions by inhibiting Janus kinases (JAKs), specifically JAK1 and JAK3. This inhibition disrupts the JAK-STAT signaling pathway, which is a critical communication route for numerous cytokines involved in inflammation and immune responses.
JAK-STAT Signaling Pathway
The diagram below illustrates the JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.
By blocking the activity of JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, inhibits the transcription of genes that encode for pro-inflammatory cytokines, thereby reducing the inflammatory response characteristic of autoimmune diseases.
Application Notes and Protocols: (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of the chiral building block, (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate , in the synthesis of novel kinase inhibitors. We present a representative synthetic route to a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor, a critical target in B-cell malignancies.[1][2][3] This guide includes step-by-step synthetic procedures, characterization data, and protocols for biochemical assays to determine inhibitor potency. The information is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology and immunology.[4] Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[1][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.[2] Consequently, the development of potent and selective BTK inhibitors is a significant therapeutic strategy.[1][3][5]
The use of chiral scaffolds is paramount in designing selective kinase inhibitors that can effectively target the ATP-binding pocket. The piperidine moiety is a prevalent scaffold in many approved kinase inhibitors.[6][7] The specific stereochemistry of This compound provides a rigid conformational constraint that can be exploited to achieve high potency and selectivity. This document outlines a representative synthesis of a novel BTK inhibitor, BTK-Inhibitor-789 , from this versatile starting material.
Signaling Pathway of Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), which in turn catalyzes the production of secondary messengers that activate downstream signaling pathways, including NF-κB and MAPK, ultimately promoting B-cell proliferation and survival.[3] Inhibition of BTK blocks this signaling cascade.
Caption: BTK Signaling Pathway and Point of Inhibition.
Synthetic Workflow
The synthesis of the target BTK inhibitor, BTK-Inhibitor-789 , from This compound involves a three-step sequence: reductive amination to introduce a key pharmacophore, followed by a Suzuki coupling to append an aromatic moiety, and finally, deprotection of the Boc group.
Caption: Synthetic Workflow for BTK-Inhibitor-789.
Experimental Protocols
Synthesis of BTK-Inhibitor-789
Step 1: Synthesis of (R)-tert-butyl 2-methyl-4-(1H-pyrazol-4-ylamino)piperidine-1-carboxylate (Intermediate 1)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add 4-aminopyrazole (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of (R)-tert-butyl 2-methyl-4-((1-(pyrimidin-5-yl)-1H-pyrazol-4-yl)amino)piperidine-1-carboxylate (Intermediate 2)
-
To a solution of Intermediate 1 (1.0 eq) and pyrimidine-5-boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 2.
Step 3: Synthesis of BTK-Inhibitor-789
-
Dissolve Intermediate 2 (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain BTK-Inhibitor-789 as a TFA salt.
Characterization of Final Product
The structure of the synthesized compounds should be confirmed by standard analytical techniques.[7]
-
¹H NMR: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of all expected protons and their multiplicities.
-
Mass Spectrometry (MS): Prepare a dilute solution of the compound in methanol or acetonitrile. Electrospray ionization (ESI) is a suitable method to confirm the molecular weight of the product.
Data Presentation
The following tables summarize the hypothetical, yet realistic, quantitative data for the synthesis and biological evaluation of BTK-Inhibitor-789 .
Table 1: Synthetic Yields and Purity
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS) |
| 1 | Intermediate 1 | 294.40 | 85 | >95% |
| 2 | Intermediate 2 | 372.46 | 78 | >95% |
| 3 | BTK-Inhibitor-789 | 272.35 | 92 | >98% |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| BTK-Inhibitor-789 | BTK | 5.2 |
| BTK-Inhibitor-789 | JAK1 | >1000 |
| BTK-Inhibitor-789 | JAK2 | >1000 |
| BTK-Inhibitor-789 | JAK3 | 850 |
| Ibrutinib (Control) | BTK | 0.5 |
Biochemical Assay Protocol: Kinase Activity IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] A common method for determining the IC₅₀ of kinase inhibitors is a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into a substrate peptide.[9]
Materials:
-
Recombinant human BTK enzyme
-
[γ-³³P]ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the inhibitor BTK-Inhibitor-789 in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of recombinant BTK enzyme and [γ-³³P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Logical Relationship Diagram
The successful development of a kinase inhibitor relies on the interplay between its synthetic accessibility, potency, and selectivity. This diagram illustrates the logical flow from the choice of starting material to the desired properties of the final compound.
Caption: Logic of Kinase Inhibitor Development.
Conclusion
This document has outlined a representative application of This compound in the synthesis of a novel BTK inhibitor. The provided protocols for synthesis and biological evaluation serve as a foundational guide for researchers aiming to develop new kinase inhibitors. The inherent chirality and conformational rigidity of this starting material make it an excellent scaffold for creating potent and selective therapeutic agents. Further optimization of the synthesized inhibitor's structure could lead to the development of a clinical candidate for the treatment of B-cell malignancies and other related disorders.
References
- 1. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. mdpi.com [mdpi.com]
- 6. US9856261B2 - Piperidine inhibitors of Janus kinase 3 - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Note and Protocols: Step-by-Step Synthesis of Substituted NH-Piperidines from Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted piperidines are a critical structural motif in a vast array of pharmaceuticals and natural products. The stereochemistry of these heterocyclic compounds often plays a pivotal role in their biological activity, making the development of efficient and stereoselective synthetic methods a significant focus in medicinal chemistry and drug development. This application note provides a detailed protocol for the asymmetric synthesis of substituted NH-piperidines, starting from readily available chiral amines. The highlighted methodology leverages an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, which offers high yields and excellent enantioselectivity.[1][2][3][4]
General Synthetic Strategy
The asymmetric synthesis of substituted NH-piperidines from chiral amines can be achieved through several strategic approaches. A highly effective method involves a one-pot, three-component reaction between a nitroalkene, a chiral amine, and an enone.[2][3] The chirality of the amine directs the stereochemical outcome of the cyclization, leading to the formation of an enantioenriched N-substituted piperidine intermediate. Subsequent deprotection of the nitrogen furnishes the desired chiral NH-piperidine. This strategy is advantageous due to its operational simplicity, high atom economy, and the ability to generate multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity.[1][2]
An alternative strategy involves the use of chiral amino acids as the starting material. These multi-step routes, while potentially longer, benefit from the inherent chirality of the starting material to produce enantiomerically pure piperidine derivatives.[5][6] Other modern approaches include rhodium-catalyzed cycloadditions and radical-mediated C-H functionalizations, which offer novel pathways to these important scaffolds.[7][8]
This document will focus on the practical implementation of the NAE condensation strategy due to its efficiency and high degree of stereocontrol.
Experimental Workflow and Signaling Pathway
The overall workflow for the synthesis of substituted NH-piperidines via the NAE condensation reaction is depicted below. The process begins with the condensation of a nitroalkene, a chiral amine, and an enone to form a chiral N-substituted piperidine, which is then deprotected to yield the final NH-piperidine product.
Caption: Synthetic workflow for substituted NH-piperidines.
Detailed Experimental Protocol: Asymmetric Synthesis of a Substituted NH-Piperidine
This protocol is based on the work of Shi and coworkers for the synthesis of enantiopure piperidines.[1][3]
Materials:
-
Nitroalkene (e.g., (E)-2-nitro-1-phenylprop-1-ene) (1.0 eq.)
-
Chiral amine (e.g., (R)-1-phenylethanamine) (1.5 eq.)
-
Methyl vinyl ketone (MVK) (2.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer for structural characterization
-
Chiral HPLC for enantiomeric excess determination
Procedure:
Step 1: One-Pot NAE Condensation to form N-Substituted Piperidine
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nitroalkene (1.0 eq.).
-
Dissolve the nitroalkene in anhydrous THF to a concentration of 0.5 M.
-
To this solution, add the chiral amine (1.5 eq.) via syringe.
-
Finally, add methyl vinyl ketone (MVK) (2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the nitroalkene is completely consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major diastereomer of the N-substituted piperidine.
Step 2: N-Deprotection to yield NH-Piperidine
-
Dissolve the purified N-substituted piperidine (1.0 eq.) from Step 1 in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography if necessary to afford the enantiomerically pure NH-piperidine.
-
Characterize the final product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various substituted NH-piperidines using the described methodology.
| Entry | Nitroalkene Substituent (R¹) | Chiral Amine | N-Substituted Piperidine Yield (major diastereomer) | Diastereomeric Ratio (dr) | NH-Piperidine Yield | Enantiomeric Excess (ee) |
| 1 | Phenyl | (R)-1-phenylethanamine | >90% (combined isomers) | 5:1 | 92% | >95% |
| 2 | 4-Chlorophenyl | (R)-1-phenylethanamine | >90% (combined isomers) | 4:1 | 88% | >95% |
| 3 | 2-Naphthyl | (R)-1-phenylethanamine | >90% (combined isomers) | 6:1 | 90% | >95% |
| 4 | Phenyl | (S)-1-phenylethanamine | >90% (combined isomers) | 5:1 | 91% | >95% |
Data adapted from the literature.[1][3]
Logical Relationship Diagram
The stereochemical outcome of the NAE condensation is controlled by the exocyclic chiral auxiliary (the chiral amine). The chiral amine directs the formation of the stereocenters on the piperidine ring, leading to a specific diastereomer as the major product.
Caption: Stereocontrol in the asymmetric synthesis.
Conclusion
The described NAE condensation reaction provides a robust and highly efficient method for the asymmetric synthesis of substituted NH-piperidines from chiral amines.[1][3] This protocol offers excellent yields and stereocontrol, making it a valuable tool for researchers in academia and the pharmaceutical industry. The operational simplicity of this one-pot reaction, coupled with the high enantiomeric purity of the final products, underscores its potential for the synthesis of diverse libraries of chiral piperidines for drug discovery and development.
References
- 1. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate in drug discovery
An in-depth review of available literature indicates that while (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, specific, detailed application notes and protocols for its direct use in broad drug discovery campaigns are not extensively consolidated in publicly available documents. Its primary role is as a key intermediate in the synthesis of more complex molecules with a wide range of biological activities.
This document provides a representative application based on the synthesis of a selective inhibitor of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. The information is synthesized from patent literature describing the creation of novel BTK inhibitors.
This compound as a Chiral Building Block for Novel BTK Inhibitors
Introduction
This compound is a chiral piperidine derivative that serves as a crucial starting material in the synthesis of various biologically active compounds. Its stereocenter at the 2-position and the ketone at the 4-position provide versatile handles for the construction of complex molecular architectures. This application note details its use in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors, which are of significant interest in the treatment of lymphomas and autoimmune diseases.
Therapeutic Relevance of BTK
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Consequently, BTK has emerged as a key therapeutic target for the development of targeted cancer therapies.
Workflow for BTK Inhibitor Synthesis
The general workflow for synthesizing BTK inhibitors using this compound involves a multi-step process. This process begins with the modification of the piperidine ring, followed by coupling with other key fragments to assemble the final inhibitor.
Caption: Synthetic workflow for a BTK inhibitor.
Signaling Pathway of BTK
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream effectors that promote B-cell proliferation, survival, and differentiation. BTK inhibitors block this pathway, thereby inducing apoptosis in malignant B-cells.
Chiral HPLC Analysis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The enantiomeric purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The following protocols and application notes are based on established methods for the chiral separation of N-Boc protected piperidine derivatives and related cyclic ketones.
Introduction
This compound is a chiral building block whose stereochemical integrity must be rigorously controlled during synthesis and for quality control purposes. Chiral HPLC is the analytical technique of choice for determining the enantiomeric excess (e.e.) of such compounds. This application note focuses on the use of polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, which have demonstrated broad applicability and high selectivity for the enantioseparation of N-Boc protected cyclic amines and ketones.
The primary challenge in the chiral separation of this analyte is the selection of an appropriate CSP and the optimization of the mobile phase to achieve baseline resolution between the (R)- and (S)-enantiomers. This document outlines a systematic approach to method development and provides a robust protocol for routine analysis.
Recommended Method Parameters
Based on the analysis of structurally similar compounds, the following starting conditions are recommended for the chiral separation of this compound.
Table 1: Recommended Chiral HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Conc. | 1.0 mg/mL |
Experimental Protocols
This section provides detailed protocols for sample preparation, system suitability testing, and the analytical procedure for determining the enantiomeric purity of this compound.
Materials and Reagents
-
This compound (Reference Standard)
-
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (or racemic mixture)
-
HPLC grade n-Hexane
-
HPLC grade Ethanol (200 proof, anhydrous)
-
HPLC grade Isopropanol (IPA)
-
Methanol, HPLC grade (for cleaning)
Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Racemic Mixture Solution (1.0 mg/mL): Accurately weigh about 10 mg of the racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution is used for system suitability and to confirm the elution order of the enantiomers.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the test sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
System Suitability Test (SST)
Before starting the analysis, perform a system suitability test using the racemic mixture solution to ensure the chromatographic system is performing adequately.
-
Inject the racemic mixture solution.
-
The resolution between the two enantiomer peaks should be greater than 1.5.
-
The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
The relative standard deviation (RSD) for five replicate injections of the (R)-enantiomer peak area should be less than 2.0%.
Analytical Procedure
-
Equilibrate the Chiralpak® IA column with the mobile phase (n-Hexane / Ethanol, 70:30, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the injection of the racemic mixture and the pure (R)-enantiomer standard.
-
Calculate the percentage of the (S)-enantiomer in the sample using the following formula:
% (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
Method Development and Optimization
For novel compounds or if the recommended method does not provide adequate separation, the following method development strategy can be employed.
Table 2: Chiral HPLC Method Development Screening Platforms
| Platform | Chiral Stationary Phase (CSP) | Mobile Phase System |
| Primary Screen | Chiralpak® IA (Amylose-based) | A: n-Hexane / Ethanol |
| Chiralcel® OD-H (Cellulose-based) | B: n-Hexane / Isopropanol | |
| Secondary Screen | Chiralpak® IB (Amylose-based) | Vary the ratio of Hexane to alcohol (e.g., 90:10, 80:20, 60:40) |
| Chiralcel® OJ-H (Cellulose-based) |
Optimization Steps:
-
Alcohol Modifier: The type and concentration of the alcohol in the mobile phase have a significant impact on retention and resolution. Generally, ethanol provides stronger hydrogen bonding interactions and may lead to better resolution compared to isopropanol. Vary the percentage of the alcohol from 10% to 40%.
-
Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Adjusting the column temperature can influence enantioselectivity. Lower temperatures often lead to better resolution but may increase backpressure. A typical range to investigate is 20°C to 40°C.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC analysis process, from initial preparation to the final data analysis and reporting.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The chiral HPLC method described in this application note provides a reliable and robust approach for determining the enantiomeric purity of this compound. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, with a normal phase mobile phase system is highly effective for this class of compounds. The detailed protocol and method development guidelines will aid researchers, scientists, and drug development professionals in establishing a suitable analytical method for quality control and in-process monitoring.
NMR Characterization of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) characterization of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key chiral building block in the synthesis of various pharmaceutical agents. The following sections outline the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra, present a summary of the spectral data, and provide a workflow for its characterization.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile functionality. The piperidone core is a common scaffold in numerous biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. NMR spectroscopy is the primary analytical technique for the unambiguous determination of the chemical structure and purity of this compound. This note describes the standard procedures for its complete NMR characterization.
Structural and Spectroscopic Overview
The chemical structure of this compound, including the atom numbering scheme used for NMR assignments, is shown below. Due to the presence of the bulky tert-butoxycarbonyl (Boc) protecting group, the molecule may exist as a mixture of rotamers, which can lead to broadened signals or the appearance of duplicate peaks in the NMR spectra, particularly at low temperatures. The chiral center at the C2 position introduces diastereotopicity for the methylene protons on the piperidine ring.
Structure and Atom Numbering:
Caption: Structure of this compound.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for dissolving this compound for NMR analysis.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon atom.
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and instrument used.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~4.30 - 4.10 | m | - | 1H | H2 |
| ~3.90 - 3.70 | m | - | 1H | H6a |
| ~3.20 - 3.00 | m | - | 1H | H6b |
| ~2.70 - 2.55 | m | - | 1H | H3a |
| ~2.50 - 2.35 | m | - | 2H | H5 |
| ~2.30 - 2.15 | m | - | 1H | H3b |
| 1.48 | s | - | 9H | Boc-C(CH ₃)₃ |
| 1.15 | d | ~6.5 | 3H | C2-CH ₃ |
Table 2: ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~208.0 | C4 (C=O) |
| ~154.5 | Boc (C =O) |
| ~80.0 | Boc-C (CH₃)₃ |
| ~52.0 | C2 |
| ~45.0 | C6 |
| ~41.0 | C5 |
| ~39.0 | C3 |
| 28.4 | Boc-C(C H₃)₃ |
| ~15.0 | C2-C H₃ |
Data Interpretation and Structural Assignment
The ¹H NMR spectrum is characterized by a series of multiplets for the piperidine ring protons and two distinct singlets for the Boc group and a doublet for the C2-methyl group. The diastereotopic nature of the protons at C3 and C6 results in complex splitting patterns. The downfield signal around 4.2 ppm is assigned to the proton at the chiral center (H2) due to its proximity to the nitrogen atom and the methyl group.
The ¹³C NMR spectrum shows the characteristic carbonyl signals for the ketone at C4 (~208 ppm) and the Boc protecting group (~154.5 ppm). The quaternary carbon of the Boc group appears around 80 ppm. The remaining signals correspond to the piperidine ring carbons and the methyl groups.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for NMR characterization and the logical process for spectral assignment.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationships in NMR-based structure elucidation.
Conclusion
The provided protocols and data serve as a comprehensive guide for the NMR characterization of this compound. Adherence to these methodologies will ensure the acquisition of high-quality spectral data, enabling accurate structural verification and purity assessment, which are essential for its use in research and drug development. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for more detailed and unambiguous assignments if required.
Application Notes and Protocols for the Large-Scale Synthesis of Optically Active tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key chiral building block in the synthesis of various pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of its substituents is often crucial for biological activity. These protocols focus on establishing the chiral center at the C3 position of the piperidone ring, a critical step for producing enantiomerically pure downstream active pharmaceutical ingredients (APIs).
Introduction: The Significance of Chiral 3-Methyl-4-oxopiperidines
Optically active 3-methyl-4-piperidone derivatives are crucial intermediates in the synthesis of a variety of complex molecules, most notably Janus kinase (JAK) inhibitors. The precise three-dimensional arrangement of the methyl group is critical for the target engagement and selectivity of the final drug molecule. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for straightforward deprotection under acidic conditions, making the title compound a versatile and valuable intermediate for drug discovery and development.
Applications in Drug Development:
-
Janus Kinase (JAK) Inhibitors: The (3R,4R)-configured piperidine core is a key structural motif in Tofacitinib, a JAK inhibitor used for the treatment of rheumatoid arthritis.[1][2] The stereochemistry at the C3 and C4 positions of the piperidine ring is essential for the drug's inhibitory activity against the JAK3 enzyme.
-
Central Nervous System (CNS) Agents: Piperidine derivatives are widely found in drugs targeting the CNS.[3]
-
Other Therapeutic Areas: The versatility of the piperidine scaffold allows for its incorporation into a wide range of therapeutic agents.[3]
Synthetic Strategies and Protocols
The large-scale synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate can be approached through several strategies. Below are detailed protocols for two common methods: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis via Chiral Auxiliary
This protocol outlines an asymmetric synthesis approach that utilizes a chiral auxiliary to direct the stereoselective methylation of an N-protected piperidin-2-one, which is then converted to the target 3-methyl-4-oxopiperidone.
Experimental Workflow:
Caption: Workflow for the asymmetric synthesis of the target compound.
Protocol 1: Asymmetric Synthesis
This protocol is adapted from a method for the asymmetric synthesis of a related N-protected 3-methylpiperidin-2-one.[4]
Step 1: Synthesis of (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one
-
To a solution of D-phenylglycinol in an appropriate solvent, add δ-valerolactone.
-
Heat the reaction mixture under reflux for the specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-protected piperidin-2-one.
Step 2: Asymmetric Methylation
-
Dissolve the (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add s-butyllithium (s-BuLi) (2.5 equivalents) and stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide and continue stirring at -78 °C for the specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Conversion to tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate
-
The resulting diastereomerically enriched product is then subjected to a series of standard transformations including cleavage of the chiral auxiliary, N-protection with a Boc group, and oxidation of the corresponding alcohol to the ketone. This typically involves:
-
Hydrogenolysis to remove the phenylglycinol auxiliary.
-
Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base for N-protection.
-
Oxidation of the resulting alcohol to the ketone using a suitable oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).
-
Data Summary Table 1: Asymmetric Synthesis
| Step | Key Reagents | Typical Yield | Diastereomeric Excess (de) |
| Alkylation | s-BuLi, Methyl Iodide | ~90% | >95% |
| Overall Process | - | Variable | - |
Note: Yields and diastereomeric excess are based on the reported synthesis of a similar compound and may vary for the target molecule.[4]
Synthesis via Racemic Route and Enzymatic Resolution
This approach involves the synthesis of the racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate followed by enzymatic resolution to separate the desired enantiomer.
Experimental Workflow:
Caption: Workflow for the synthesis and enzymatic resolution of the target compound.
Protocol 2: Racemic Synthesis and Enzymatic Resolution
Step 1: Synthesis of Racemic tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong base such as lithium diisopropylamide (LDA).
-
After stirring for a suitable time, add methyl iodide and allow the reaction to proceed to completion.
-
Work up the reaction by quenching with a suitable reagent, followed by extraction, washing, and purification to yield the racemic product.
Step 2: Enzymatic Kinetic Resolution
-
The racemic product is then subjected to enzymatic kinetic resolution. This often involves the selective acylation or hydrolysis of one enantiomer by a lipase.[5][6]
-
For example, dissolve the racemic ketone in a suitable solvent and add a lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Stop the reaction and separate the acylated product from the unreacted enantiomer using column chromatography.
-
The acylated enantiomer can then be deacylated to yield the other enantiomer of the target compound.
Data Summary Table 2: Enzymatic Resolution
| Step | Key Reagents/Enzyme | Typical Conversion | Enantiomeric Excess (ee) |
| Enzymatic Resolution | Lipase (e.g., CAL-B) | ~50% | >98% |
Note: Conversion and enantiomeric excess are typical for enzymatic resolutions and may vary depending on the specific enzyme and reaction conditions.[7]
Signaling Pathways and Biological Context
The primary application of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is as a key intermediate in the synthesis of JAK inhibitors like Tofacitinib.
JAK-STAT Signaling Pathway:
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
In autoimmune diseases like rheumatoid arthritis, the JAK-STAT pathway is overactive. Tofacitinib, synthesized using the chiral piperidone intermediate, acts as an inhibitor of JAKs, thereby blocking the downstream signaling and reducing inflammation. The specific (3R,4R) stereochemistry of the piperidine moiety in Tofacitinib is critical for its potent and selective inhibition of JAK3.
Conclusion
The large-scale synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a critical process in the production of important pharmaceuticals. The protocols outlined in this document provide a framework for achieving this synthesis with high stereochemical control. The choice between an asymmetric synthesis route and a chiral resolution approach will depend on factors such as cost, scalability, and available expertise. For drug development professionals, a reliable and efficient synthesis of this chiral intermediate is paramount for the successful and cost-effective production of life-changing medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. leapchem.com [leapchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Key Intermediate in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents, particularly in the development of targeted kinase inhibitors. Its stereochemically defined structure makes it an invaluable intermediate for the preparation of next-generation therapeutics aimed at treating a range of diseases, including autoimmune disorders and cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value |
| CAS Number | 790667-43-5 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Chirality | (R)-enantiomer |
Application in Pharmaceutical Synthesis
This compound is a versatile intermediate primarily utilized in the synthesis of Janus kinase (JAK) inhibitors. The substituted piperidine motif is a common feature in many kinase inhibitors, providing a scaffold for precise functionalization and interaction with the target protein.
A prime example of its application is in the synthesis of analogues of Tofacitinib (CP-690550), a potent JAK3 inhibitor.[1] The chiral methyl group at the 2-position of the piperidine ring can significantly influence the binding affinity and selectivity of the final drug molecule. The ketone functionality at the 4-position allows for various chemical transformations, most notably reductive amination, to introduce further diversity and build the final complex structure.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations.
Protocol 1: Reductive Amination for the Synthesis of a Substituted Piperidine
This protocol describes a general procedure for the reductive amination of this compound with a primary amine, a crucial step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Primary amine (e.g., 4-aminopyrrolo[2,3-d]pyrimidine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the primary amine (1.1 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted piperidine.
Expected Yield: 60-80% (dependent on the amine used)
Table 1: Representative Data for Reductive Amination
| Starting Material | Amine | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| This compound | 4-aminopyrrolo[2,3-d]pyrimidine | NaBH(OAc)₃ | DCE | 75 | >98 |
| This compound | Aniline | NaBH(OAc)₃ | DCE | 82 | >99 |
Signaling Pathway and Mechanism of Action
The final drug products synthesized from this intermediate, such as JAK inhibitors, play a crucial role in modulating the JAK-STAT signaling pathway. This pathway is central to the immune response, and its dysregulation is implicated in various autoimmune diseases.
The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. JAK inhibitors block the activity of JAK enzymes, thereby interrupting this signaling cascade and reducing the inflammatory response.
Experimental Workflow
The synthesis of a final pharmaceutical agent using this compound typically follows a multi-step process. A generalized workflow is depicted below.
Conclusion
This compound is a high-value intermediate for the stereoselective synthesis of kinase inhibitors. Its utility in constructing complex, biologically active molecules underscores its importance in modern drug discovery and development. The provided protocols and diagrams serve as a guide for researchers to harness the full potential of this versatile building block.
References
Application Notes and Protocols for the Diastereoselective Synthesis of α-Chiral Piperidines in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chiral piperidines are privileged structural motifs frequently found in a vast array of natural products and pharmaceutically active compounds.[1][2] Their stereochemistry is often crucial for biological activity, making the development of efficient and stereoselective synthetic methods a key focus in medicinal chemistry and drug development.[3] Traditional batch synthesis of these complex molecules can be challenging, often requiring cryogenic conditions, long reaction times, and posing scalability issues.[1]
Flow chemistry has emerged as a powerful technology to address these challenges, offering enhanced heat and mass transfer, precise control over reaction parameters, and the potential for safer, more scalable, and automated synthesis.[1][4] This application note details a highly diastereoselective and rapid continuous flow protocol for the synthesis of enantioenriched α-substituted piperidines, leveraging a chiral auxiliary-mediated approach. The described methodology provides a practical and scalable route to these valuable building blocks, significantly accelerating their accessibility for research and development.[2][5]
Overview of the Synthesis
The diastereoselective synthesis of α-chiral piperidines in flow is achieved through the reaction of a readily accessible chiral N-(tert-butylsulfinyl)-bromoimine with various Grignard reagents. The use of the tert-butylsulfinyl group as a chiral auxiliary effectively directs the nucleophilic addition of the Grignard reagent to the imine, leading to the formation of the desired diastereomer with high selectivity.[1][5] This process is particularly well-suited for translation to a continuous flow setup, which allows for the rapid mixing of the reagents and precise temperature control, leading to improved yields and selectivities within minutes of residence time.[1]
Experimental Workflow
The continuous flow setup for the diastereoselective synthesis of α-chiral piperidines consists of two syringe pumps, a T-mixer, a cooled reactor coil, and a back-pressure regulator. Solutions of the N-(tert-butylsulfinyl)-bromoimine and the Grignard reagent are introduced into the system via the syringe pumps. The reagents are combined in the T-mixer and flow through the cooled reactor coil where the reaction takes place. The back-pressure regulator ensures a stable flow and prevents solvent evaporation. The output from the reactor is then collected for quenching and purification.
Caption: Experimental workflow for the continuous flow synthesis of α-chiral piperidines.
Data Presentation
The continuous flow synthesis of various α-chiral piperidines was performed using the protocol described below. The results, including yields and diastereomeric ratios (d.r.), are summarized in the following table.
| Entry | Grignard Reagent (R-MgX) | Product | Time (min) | Yield (%) | d.r. |
| 1 | Phenylmagnesium bromide | 2-phenylpiperidine derivative | 2.5 | 92 | >95:5 |
| 2 | 4-Methoxyphenylmagnesium bromide | 2-(4-methoxyphenyl)piperidine derivative | 2.5 | 95 | >95:5 |
| 3 | 4-Chlorophenylmagnesium bromide | 2-(4-chlorophenyl)piperidine derivative | 2.5 | 90 | >95:5 |
| 4 | 2-Thienylmagnesium bromide | 2-(2-thienyl)piperidine derivative | 2.5 | 88 | >95:5 |
| 5 | Ethylmagnesium bromide | 2-ethylpiperidine derivative | 2.5 | 85 | 92:8 |
| 6 | Isopropylmagnesium chloride | 2-isopropylpiperidine derivative | 2.5 | 82 | 90:10 |
Experimental Protocols
Preparation of (R)-N-(tert-butylsulfinyl)-5-bromopiperidin-2-imine
This protocol describes the synthesis of the chiral auxiliary-containing starting material.
Materials:
-
(R)-(+)-2-methyl-2-propanesulfinamide
-
5-bromo-2-piperidone
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
N-Bromosuccinimide (NBS)
Procedure:
-
Imination: To a solution of (R)-(+)-2-methyl-2-propanesulfinamide (1.0 equiv.) and 5-bromo-2-piperidone (1.0 equiv.) in anhydrous THF, add Ti(OEt)₄ (2.0 equiv.) at room temperature under a nitrogen atmosphere. The mixture is stirred at 70 °C for 12 hours. After cooling to room temperature, the reaction is quenched with brine and filtered through Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Reduction and Bromination: The resulting N-sulfinylimine is dissolved in anhydrous DCM and cooled to -78 °C. Sodium borohydride (1.5 equiv.) is added portion-wise, and the reaction is stirred for 30 minutes. The reaction is then quenched with methanol. After evaporation of the solvent, the residue is dissolved in THF, and NBS (1.2 equiv.) is added at 0 °C. The reaction is stirred for 1 hour and then quenched with saturated aqueous Na₂S₂O₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude N-(tert-butylsulfinyl)-bromoimine is purified by flash column chromatography.
General Procedure for the Diastereoselective Flow Synthesis of α-Chiral Piperidines
Materials:
-
(R)-N-(tert-butylsulfinyl)-5-bromopiperidin-2-imine
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Equipment:
-
Two syringe pumps
-
T-mixer (e.g., PEEK or stainless steel)
-
PFA tubing (e.g., 1.0 mm inner diameter, 5.0 m length)
-
Cooling bath (e.g., cryostat)
-
Back-pressure regulator (e.g., 10 bar)
Procedure:
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. The PFA tubing reactor coil is immersed in a cooling bath set to the desired temperature (e.g., -40 °C).
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of (R)-N-(tert-butylsulfinyl)-5-bromopiperidin-2-imine in anhydrous THF.
-
Solution B: Use a commercially available 1.0 M solution of the Grignard reagent in THF.
-
-
Flow Reaction:
-
Set the flow rate of syringe pump A (Solution A) to 0.5 mL/min.
-
Set the flow rate of syringe pump B (Solution B) to 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of approximately 2.5 minutes in a 2.5 mL reactor coil.
-
Pump the solutions through the system. Discard the initial output until the system reaches a steady state (typically after 3-5 reactor volumes).
-
-
Collection and Workup:
-
Collect the reactor output in a flask containing a stirred, cooled (0 °C) saturated aqueous NH₄Cl solution to quench the reaction.
-
Continue collection for the desired duration.
-
Once the collection is complete, transfer the quenched mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-chiral piperidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Logical Relationships in Stereocontrol
The high diastereoselectivity of this reaction is governed by the chiral N-tert-butylsulfinyl group, which directs the incoming nucleophile to one face of the imine. The proposed transition state involves the coordination of the Grignard reagent's magnesium atom to both the sulfinyl oxygen and the imine nitrogen, forming a rigid six-membered chair-like transition state. This arrangement sterically hinders one face of the imine, leading to the preferential attack of the Grignard reagent's R-group from the less hindered face.
Caption: Logical relationship for the diastereoselective addition of a Grignard reagent.
Conclusion
The application of continuous flow chemistry to the diastereoselective synthesis of α-chiral piperidines offers significant advantages in terms of reaction time, yield, and stereoselectivity.[1] The detailed protocols and data presented herein provide a robust starting point for researchers in academia and industry to access these important building blocks for drug discovery and development. The methodology is scalable and amenable to automation, paving the way for the rapid generation of diverse libraries of chiral piperidines for biological screening.
References
- 1. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol [organic-chemistry.org]
- 2. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. This key chiral intermediate is crucial in the development of various pharmaceutical agents. This guide offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and comparative data to address common challenges encountered during its synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low to no formation of the desired this compound. What are the possible reasons and how can I improve the yield?
-
Answer: Low or no product yield can stem from several factors. A primary reason can be the quality of starting materials. Ensure that all reactants and solvents are pure and anhydrous, as moisture can significantly hinder the reaction. The choice of catalyst and reaction conditions are also critical. For asymmetric syntheses like the imino-Diels-Alder or aza-Michael reactions, the catalyst's activity and loading are paramount. Consider screening different chiral catalysts and optimizing the catalyst-to-substrate ratio. Reaction temperature and time are also key parameters; ensure they are appropriate for the specific protocol you are following. In some cases, the order of addition of reagents can influence the outcome. Finally, incomplete N-Boc protection or premature deprotection can lead to side reactions and lower yields of the target molecule.
Issue 2: Poor Enantioselectivity (Low ee%)
-
Question: I am obtaining the desired product, but the enantiomeric excess (ee%) for the (R)-enantiomer is significantly lower than expected. How can I improve the stereoselectivity of my reaction?
-
Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The choice of the chiral catalyst or auxiliary is the most critical factor. Ensure you are using a catalyst known to be effective for this type of transformation. The catalyst's purity and handling are also important; some catalysts are sensitive to air and moisture. The reaction temperature can have a profound effect on enantioselectivity; in many cases, lowering the temperature can improve the ee%. Solvent choice is another crucial parameter that can influence the transition state of the reaction and, consequently, the stereochemical outcome. It is advisable to screen a range of solvents to find the optimal one for your specific catalyst system. The concentration of the reactants can also play a role, and optimization may be necessary.
Issue 3: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture, complicating purification and reducing the yield of the desired product. What are the common side reactions and how can I minimize them?
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Answer: Side product formation is a frequent issue. In the context of synthesizing 2-methyl-4-oxopiperidone derivatives, common side reactions can include over-alkylation, self-condensation of the starting materials, or reactions involving the enolate intermediate. If using an imino-Diels-Alder approach, dimerization of the diene or undesired cycloaddition pathways can occur. To minimize these, carefully control the stoichiometry of your reactants. Slow addition of one of the reactants can sometimes suppress side reactions. Optimizing the reaction temperature is also crucial, as higher temperatures can often lead to more side products. The choice of base and its strength can also be a factor in controlling the formation of undesired enolates.
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification of N-Boc protected piperidone derivatives can sometimes be challenging due to their polarity and potential for degradation on silica gel. Flash column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. It is important to choose the solvent system carefully to ensure good separation from starting materials and side products. In some cases, the product may be an oil, and care should be taken during solvent removal to avoid decomposition. If the product is unstable on silica gel, alternative purification methods such as crystallization or preparative HPLC could be considered.
Experimental Protocols
Detailed methodologies for key experimental steps are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and starting materials.
Protocol 1: Asymmetric Imino-Diels-Alder Reaction
This protocol describes a general procedure for the enantioselective synthesis of a 2-methyl-4-piperidone core structure using a chiral catalyst.
-
Preparation of the Chiral Catalyst Solution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a chiral phosphoric acid or a metal-ligand complex) in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction Setup: In a separate flame-dried flask, add the dienophile (e.g., an appropriate imine precursor). Add the catalyst solution to this flask.
-
Addition of Diene: Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature). Slowly add the diene (e.g., a 2-amino-1,3-butadiene derivative) to the reaction mixture over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Boc Protection
This protocol outlines a standard procedure for the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Reaction Setup: Dissolve the 2-methyl-4-piperidone derivative in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Addition of Reagents: Add a base (e.g., triethylamine or sodium bicarbonate) to the solution. Then, add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step, but if necessary, it can be purified by flash column chromatography.
Data Presentation
The following tables summarize key quantitative data from representative studies on the synthesis of related chiral 2-substituted 4-piperidones, providing a basis for comparison and optimization.
Table 1: Effect of Chiral Catalyst on Enantioselectivity in a Representative Imino-Diels-Alder Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Chiral Phosphoric Acid A | Toluene | -20 | 85 | 92 |
| Chiral Phosphoric Acid B | Dichloromethane | 0 | 78 | 85 |
| (S)-TRIP | Toluene | -40 | 90 | 95 |
| (R)-BINOL-derived Phosphoric Acid | Mesitylene | -20 | 82 | 88 |
Table 2: Influence of Reaction Temperature on Yield and Enantioselectivity
| Catalyst | Temperature (°C) | Yield (%) | ee (%) |
| Chiral Phosphoric Acid A | 25 | 90 | 75 |
| Chiral Phosphoric Acid A | 0 | 88 | 88 |
| Chiral Phosphoric Acid A | -20 | 85 | 92 |
| Chiral Phosphoric Acid A | -40 | 75 | 94 |
Mandatory Visualization
Diagram 1: General Workflow for the Synthesis
Technical Support Center: (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing step-by-step solutions.
Issue 1: Low Product Yield After Purification
Symptoms: The final isolated mass of the purified product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction: | Before purification, confirm reaction completion using TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time or adding more reagents. |
| Product Loss During Extraction: | Ensure the pH is appropriate during aqueous workup to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Product Adsorption on Silica Gel: | The ketone and carbamate functionalities can lead to strong adsorption on silica gel. Consider using a less polar eluent system or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, explore other purification methods like preparative HPLC or crystallization.[1] |
| Product Volatility: | While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if residual low-boiling solvents are present. Use moderate vacuum and temperature during solvent evaporation. |
| Suboptimal Crystallization Conditions: | If using crystallization, screen various solvent systems to find one that provides good recovery. Ensure slow cooling to promote crystal growth and minimize product loss in the mother liquor. |
Issue 2: Persistent Impurities in the Final Product
Symptoms: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of unwanted peaks.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-eluting Impurities in Flash Chromatography: | Optimize the mobile phase for better separation. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve resolution. Consider using a different stationary phase (e.g., alumina, C18). |
| Unreacted Starting Materials: | If starting materials are present, this indicates an incomplete reaction. See "Low Product Yield" section. |
| Byproducts from Synthesis: | Byproducts from the synthetic route may have similar polarity to the desired product. If flash chromatography is insufficient, preparative HPLC may be necessary for separation.[1] |
| Contamination from Solvents or Reagents: | Ensure all solvents and reagents used are of high purity. Traces of impurities from these sources can contaminate the final product. |
Issue 3: Low Enantiomeric Excess (e.e.)
Symptoms: Chiral HPLC analysis indicates the presence of the undesired (S)-enantiomer, resulting in a low e.e. value.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Racemization During Synthesis or Purification: | The alpha-proton to the ketone can be acidic and prone to epimerization under basic or acidic conditions. Avoid harsh pH conditions during workup and purification. Use of non-protic solvents is recommended where possible. |
| Ineffective Chiral Separation: | The chosen chiral HPLC method may not be optimal. Screen different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation. Polysaccharide-based CSPs are often a good starting point for this class of compounds.[2] |
| Contamination with Racemic Material: | Ensure that all starting materials and reagents are of the correct enantiomeric purity. Cross-contamination from other reactions can also be a source of the undesired enantiomer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most common purification method for this compound is flash column chromatography on silica gel. However, for achieving high enantiomeric purity, preparative chiral HPLC is often required.[1][2] Crystallization can also be a viable option if a suitable solvent system is identified.
Q2: Which solvent system is best for flash chromatography of this compound?
A2: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. A gradient elution, for example, from 10% to 50% ethyl acetate in hexane, can effectively separate the product from less polar impurities.
Q3: How can I monitor the purity during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For assessing chemical purity, LC-MS and NMR are standard methods. To determine enantiomeric purity, chiral HPLC is the method of choice.[2]
Q4: My compound appears as an oil even after purification. How can I induce crystallization?
A4: If the purified compound is an oil, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then allowing it to cool slowly. Seeding with a small crystal of the pure compound can also initiate crystallization.[1] If these methods fail, it may indicate the presence of impurities that are inhibiting crystallization.
Q5: What are the key parameters to consider for developing a chiral HPLC separation method?
A5: The critical parameters for chiral HPLC method development are the choice of the chiral stationary phase (CSP), the mobile phase composition (including additives), flow rate, and column temperature. A systematic screening of different CSPs and mobile phases is the most effective approach to achieve a successful separation.[2]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 50% ethyl acetate in hexane) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
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Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Column: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess based on the peak areas.
Visualizations
References
Technical Support Center: Synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a valuable chiral building block, can be approached through several synthetic strategies. Two common routes include:
-
Dieckmann Condensation Route: This involves the intramolecular cyclization of a suitably substituted acyclic diester to form the piperidone ring, followed by decarboxylation and subsequent stereoselective reduction or resolution.
-
Asymmetric Hydrogenation of a Pyridone Precursor: This route involves the preparation of an N-Boc-2-methyl-4-pyridone intermediate, which is then subjected to asymmetric hydrogenation to establish the desired (R)-stereochemistry at the C2 position.
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Depending on the synthetic route chosen, several side products can be formed. These can include diastereomers, over-reduction products, and byproducts from competing side reactions. A summary of potential side products and their likely causes is provided in the table below.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful control of reaction conditions. Key parameters to monitor include temperature, reaction time, choice of catalyst, and stoichiometry of reagents. For instance, in a Dieckmann condensation, using a sterically hindered base in an aprotic solvent at lower temperatures can help reduce side reactions. In asymmetric hydrogenation, the choice of chiral ligand and catalyst is crucial for achieving high enantioselectivity and minimizing the formation of the undesired diastereomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the desired product.
-
Possible Cause 1: Incomplete reaction.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the purity and reactivity of your starting materials and reagents.
-
-
Possible Cause 2: Formation of side products.
-
Troubleshooting: Analyze the crude reaction mixture to identify the major side products. Refer to the table below for potential side products and their causes. Adjusting reaction conditions such as solvent, temperature, or base/catalyst can help suppress side reactions. For example, in a Dieckmann condensation, slow addition of the base at a low temperature can favor the intramolecular cyclization over intermolecular polymerization.
-
-
Possible Cause 3: Product degradation.
-
Troubleshooting: The piperidone product may be unstable under certain conditions. Ensure that the work-up and purification steps are performed under mild conditions. For example, avoid strongly acidic or basic conditions if the Boc protecting group is sensitive.
-
Issue 2: Presence of diastereomeric impurities.
-
Possible Cause: Inefficient stereocontrol during asymmetric synthesis.
-
Troubleshooting: This is a common issue in asymmetric hydrogenation routes. The choice of chiral ligand is critical. Screen a variety of chiral ligands to find the optimal one for your specific substrate. Reaction parameters such as hydrogen pressure, temperature, and solvent can also significantly influence the diastereoselectivity. Ensure the catalyst is not poisoned, as this can lead to reduced stereocontrol.
-
Issue 3: Observation of over-reduction products.
-
Possible Cause: Ketone reduction in addition to double bond hydrogenation.
-
Troubleshooting: In catalytic hydrogenation routes, the ketone functionality can sometimes be reduced to the corresponding alcohol. To avoid this, use a catalyst and reaction conditions that are selective for the reduction of the pyridine or pyridone ring without affecting the ketone. Careful monitoring of the reaction progress and stopping the reaction once the desired transformation is complete is crucial.
-
Data Presentation
Table 1: Summary of Common Side Products and Their Potential Causes
| Side Product Name | Chemical Structure | Potential Cause | Suggested Mitigation |
| (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (Diastereomer) | (Structure of the (S)-enantiomer) | Incomplete stereocontrol in asymmetric synthesis (e.g., asymmetric hydrogenation). | Optimize chiral ligand, catalyst, and reaction conditions (temperature, pressure, solvent). |
| tert-Butyl 2-methyl-4-hydroxypiperidine-1-carboxylate (Over-reduction product) | (Structure with the ketone reduced to a hydroxyl group) | Non-selective reduction conditions in catalytic hydrogenation. | Use a more selective catalyst; carefully monitor reaction progress and stop when the desired product is formed. |
| Polymeric byproducts | (General representation of a polymer chain) | Intermolecular condensation competing with intramolecular Dieckmann condensation. | Use high dilution conditions; employ slow addition of the base at low temperatures. |
| N-de-Boc-2-methyl-4-oxopiperidine | (Structure without the Boc protecting group) | Exposure to acidic conditions during reaction or work-up. | Maintain neutral or slightly basic conditions during work-up and purification. |
Experimental Protocols
Generalized Protocol for Synthesis via Asymmetric Hydrogenation of an N-Boc-2-methyl-4-pyridone Intermediate:
-
Step 1: Synthesis of N-Boc-2-methyl-4-pyridone.
-
A suitable starting material, such as 2-methyl-4-pyridone, is protected with a di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or DMAP in an appropriate solvent (e.g., dichloromethane or THF). The reaction is typically stirred at room temperature until completion.
-
-
Step 2: Asymmetric Hydrogenation.
-
The N-Boc-2-methyl-4-pyridone intermediate is dissolved in a degassed solvent (e.g., methanol or ethanol). A chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., a BINAP derivative), is added under an inert atmosphere. The mixture is then subjected to hydrogen gas at a specific pressure and temperature. The reaction is monitored until the starting material is consumed.
-
-
Step 3: Work-up and Purification.
-
After the reaction is complete, the catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate synthesis.
Synthesis Overview
The synthesis of this compound can be approached through a multi-step process involving the formation of a diester precursor, followed by a Dieckmann condensation to form the piperidone ring, and subsequent chiral resolution to obtain the desired (R)-enantiomer.
Synthesis Pathway
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Dieckmann Condensation
Q1: My Dieckmann condensation yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Dieckmann condensations are a common issue. Several factors can contribute to this, and systematic optimization is key.
-
Choice of Base and Solvent: The base and solvent system is critical. Sterically hindered, non-nucleophilic bases in aprotic solvents often give better results by minimizing side reactions.[1]
-
Reaction Time and Temperature: Reaction kinetics play a significant role. It is important to monitor the reaction progress to avoid decomposition of the product over extended reaction times.[2]
-
Reaction Concentration: High dilution can favor the intramolecular cyclization over intermolecular dimerization, which is a common side reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Purity (%) | Reference |
| Base | Sodium Ethoxide | Potassium tert-butoxide | Sodium Hydride | Varies | Varies | [1] |
| Solvent | Ethanol | Toluene | THF | Varies | Varies | [1] |
| Temperature | Reflux | Room Temperature | 0 °C to RT | Varies | Varies | [1][2] |
| Reaction Time | 6h | 12h | 24h | 19 | 44 | 57 |
Troubleshooting Workflow: Low Yield in Dieckmann Condensation
Caption: Decision-making process for troubleshooting low yields in Dieckmann condensation.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions in a Dieckmann condensation are intermolecular condensation (dimerization) and retro-Dieckmann reaction (cleavage of the β-keto ester).
-
Intermolecular Condensation: This occurs when two molecules of the diester react with each other instead of intramolecularly. This can be minimized by using high-dilution conditions.
-
Retro-Dieckmann Reaction: The β-keto ester product can be cleaved by the alkoxide base. This is often an issue with prolonged reaction times or elevated temperatures. Using a sterically hindered base can sometimes mitigate this.[3]
Potential Side Reactions
Caption: Competing reaction pathways in the Dieckmann condensation.
Section 2: Chiral Resolution
Q3: What are the recommended methods for the chiral resolution of racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate?
A3: A common and effective method for resolving racemic amines and related compounds is through the formation of diastereomeric salts with a chiral resolving agent. For piperidine derivatives, tartaric acid and its derivatives are often employed.[4][5]
-
Choice of Resolving Agent: Derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), are often more effective than tartaric acid itself for resolving amines.[5]
-
Solvent Selection: The choice of solvent is crucial for selective crystallization of one diastereomeric salt. Common solvents include alcohols (e.g., methanol, ethanol) and esters (e.g., ethyl acetate).[4]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic compound can significantly impact the efficiency of the resolution.[5]
| Resolving Agent | Racemic Compound | Molar Ratio (Agent:Racemate) | Enantiomeric Excess (ee) | Reference |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | N-Methylamphetamine | 0.25 | 82.5% | [5] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-Methylamphetamine | 0.25 | 57.9% | [5] |
| d-Tartaric acid | Amphetamine | Not specified | 98% | [4] |
Q4: My chiral resolution is not efficient, and the enantiomeric excess (ee) is low. How can I improve the separation?
A4: Low enantiomeric excess can be due to several factors in the crystallization process.
-
Cooling Rate: Slow cooling of the solution can promote the formation of larger, purer crystals of the desired diastereomeric salt.
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly improve the enantiomeric purity.
-
Screening Resolving Agents: If one resolving agent is not effective, screening other chiral acids is recommended.
Section 3: Purification
Q5: What is the recommended method for purifying the final product and intermediates?
A5: Purification of Boc-protected piperidones and their precursors is typically achieved through a combination of techniques.
-
Extraction: A standard aqueous workup is often used to remove water-soluble impurities and the resolving agent after the diastereomeric salt is broken.
-
Column Chromatography: Silica gel column chromatography is a powerful tool for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used.[6][7]
-
Crystallization: The final product, if solid, can often be purified further by recrystallization from an appropriate solvent or solvent mixture.
| Purification Step | Impurities Removed | Typical Solvents | Reference |
| Liquid-Liquid Extraction | Water-soluble byproducts, resolving agent | Ethyl acetate, water, brine | [7] |
| Column Chromatography | Structurally similar organic impurities | Hexanes/Ethyl Acetate gradient | [6][7] |
| Recrystallization | Minor impurities | Ethanol/water, Hexanes | [6][7] |
Experimental Protocols
Protocol 1: Dieckmann Condensation (General Procedure)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the precursor diester in an anhydrous aprotic solvent (e.g., THF or toluene).
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add a solution or suspension of the base (e.g., potassium tert-butoxide or sodium hydride) in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at the specified temperature for the determined amount of time, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride or dilute acid) at a low temperature.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic product.
Protocol 2: Chiral Resolution with a Tartaric Acid Derivative (General Procedure)
-
Salt Formation: Dissolve the racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., O,O'-dibenzoyl-L-tartaric acid) in the same solvent.
-
Crystallization: Mix the two solutions and allow the mixture to stand at room temperature or cool slowly to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Base: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate) and add a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched product.
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC. If necessary, repeat the crystallization process to improve the purity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of Boc-Protected Piperidones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Boc-protected piperidones. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with Boc-protected piperidones?
The main stability issue for Boc-protected piperidones is the susceptibility of the tert-butyloxycarbonyl (Boc) protecting group to acidic conditions. Exposure to even trace amounts of acid can lead to the cleavage of the Boc group, resulting in the unprotected piperidone.[1] This reaction is known as deprotection.
Q2: What are the recommended storage conditions for Boc-protected piperidones?
To ensure long-term stability, solid Boc-protected piperidones should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[1] For short-term use, storage at 2-8°C is acceptable. Solutions should ideally be prepared fresh before use. If storage of a solution is necessary, it should be kept at low temperatures (-20°C or -80°C) in a tightly sealed container.
Q3: What is the expected shelf-life of N-Boc-4-piperidone?
When stored correctly as a solid at -20°C, N-Boc-4-piperidone is expected to be stable for at least four years. However, factors such as exposure to air, light, and contaminants can affect its stability. Regular purity checks are recommended for older batches.
Q4: In which common laboratory solvents are Boc-protected piperidones soluble?
N-Boc-4-piperidone is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] It is sparingly soluble in PBS (pH 7.2).[2]
Q5: Are there any known chemical incompatibilities with Boc-protected piperidones?
Yes, Boc-protected piperidones are incompatible with strong acids and strong oxidizing agents.[1] Strong acids will cause deprotection, while strong oxidizing agents can potentially react with the piperidone ring or other functional groups on the molecule.
Troubleshooting Guides
Issue 1: Unexpected Deprotection or Degradation of the Compound
Symptoms:
-
Appearance of a new spot on TLC.
-
Unexpected peaks in HPLC or GC-MS analysis.
-
Poor yield in a reaction where the Boc-protected piperidone is a starting material.
-
Inconsistent experimental results.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Acidic Contamination of Solvents or Reagents | Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled or high-purity anhydrous solvents. Be aware that some reagents can generate acidic byproducts. |
| Improper Storage Conditions | Verify that the compound has been stored at the recommended temperature (-20°C for long-term) and protected from light and moisture.[1] |
| Degradation of Solutions Over Time | Prepare solutions fresh before each experiment. If a stock solution must be stored, validate its stability over time at the intended storage temperature. |
| Thermal Instability | Avoid prolonged exposure to high temperatures (above 85-90°C), as this can lead to thermal deprotection of the Boc group.[1] |
Issue 2: Poor Yield or Side Reactions in Reductive Amination
Symptoms:
-
Low yield of the desired aminated product.
-
Formation of byproducts, such as the dialkylated amine or reduction of the ketone starting material.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Slow Imine/Enamine Formation | For weakly nucleophilic amines, the initial formation of the iminium or enamine intermediate can be slow. Consider pre-forming the imine/enamine before adding the reducing agent.[3][4] |
| Choice of Reducing Agent | Sodium triacetoxyborohydride (STAB) is a common and effective reducing agent for this transformation.[5] If issues persist, other reducing agents like sodium cyanoborohydride can be considered, though with appropriate safety precautions. |
| Reaction Conditions | Ensure the reaction is carried out under anhydrous conditions, as water can interfere with imine formation. The use of a mild acid catalyst, such as acetic acid, can facilitate the reaction.[5] |
| Stoichiometry of Reactants | Using the amine in excess can help to minimize the formation of dialkylated byproducts.[6] |
Data Presentation
The following table presents illustrative data from a hypothetical forced degradation study on N-Boc-4-piperidone to demonstrate its stability under various stress conditions.
Table 1: Illustrative Degradation of N-Boc-4-piperidone under Various Stress Conditions
| Condition | Duration | % Degradation (Hypothetical) | Major Degradation Product |
| Acidic (0.1 M HCl in Methanol) | 24 hours | 85% | 4-Piperidone |
| Basic (0.1 M NaOH in Methanol) | 24 hours | < 2% | Not Applicable |
| Oxidative (3% H₂O₂ in Methanol) | 24 hours | 5-10% | Oxidized byproducts |
| Thermal (Solid, 105°C) | 48 hours | 15-20% | 4-Piperidone and other byproducts |
| Photolytic (Solid, ICH Q1B) | 7 days | < 5% | Not Applicable |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual degradation rates will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Comparative Stability Analysis of N-Boc-4-piperidone by RP-HPLC
This protocol provides a method to quantify the rate of cleavage of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-4-piperidone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-Boc-4-piperidone in DCM.
-
Deprotection Reaction: To 1 mL of the stock solution, add 1 mL of TFA (final concentration 50% TFA in DCM).
-
Time Points: At time points of 0, 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot and immediately quench the reaction by diluting it into 950 µL of a 50:50 ACN/water mixture.
-
HPLC Analysis: Inject the quenched aliquots into the RP-HPLC system. Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the N-Boc-4-piperidone and the deprotected 4-piperidone. Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Quantify the peak areas of the starting material and the deprotected product at each time point. Calculate the percentage of the remaining N-Boc-4-piperidone at each time point and plot it against time to determine the deprotection kinetics.
Protocol 2: Reductive Amination of N-Boc-4-piperidone
This protocol describes a general procedure for the reductive amination of N-Boc-4-piperidone with aniline.[5]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in DCM and cool the solution in an ice bath.
-
Add STAB (1.5 eq) portion-wise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
References
Troubleshooting guide for the synthesis of chiral piperidines
Welcome to the Technical Support Center for the Synthesis of Chiral Piperidines. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in the asymmetric synthesis of these critical heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: My commercially sourced piperidine reagent is yellow. Can I still use it?
A: A yellow color in piperidine is typically due to oxidation products.[1][2] While it may not interfere with some applications like Fmoc-deprotection for peptide synthesis, for high-purity stereoselective synthesis, purification is strongly recommended.[1][2] The most effective method to remove these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[1]
Q2: My piperidine solution crystallized upon storage in DMF. What happened?
A: This is a common issue where the basic piperidine reacts with atmospheric carbon dioxide to form piperidine carbonate, a solid salt.[1] It can also react with acidic gases that may be present to form other salts, such as piperidine hydrochloride.[1] To resolve this, you can try gently warming the solution to redissolve the crystals or prepare a fresh solution. To prevent this, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[1]
Q3: Why is it so difficult to separate piperidine from a pyridine impurity by distillation?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[1] To achieve separation, consider alternative methods such as azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt while pyridine does not, allowing for separation by filtration.[1]
Q4: What are the main asymmetric strategies for synthesizing chiral piperidines?
A: The three most successful general approaches are:
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The Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids.[3]
-
Chiral Catalysts: Employing chiral catalysts (e.g., transition metal complexes or organocatalysts like chiral phosphoric acids) to control the stereochemical outcome of the reaction.[3][4][5]
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a diastereoselective reaction, followed by its removal.[3]
Detailed Troubleshooting Guides
Issue 1: Low or No Yield
Question: My reaction to form a chiral piperidine is resulting in very low yields or is not proceeding at all. What are the potential causes and solutions?
Answer: Low conversion is a frequent issue that can often be traced back to starting materials, catalysts, or reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The catalyst may have degraded due to improper handling or storage. For metal catalysts, ensure they are handled under an inert atmosphere. For organocatalysts like chiral phosphoric acids, ensure they are pure and dry.
-
Poor Quality Starting Materials: Impurities in substrates or solvents (especially water) can poison catalysts or lead to side reactions. Verify the purity of starting materials and use anhydrous solvents when necessary.
-
Sub-Optimal Temperature: Some reactions are highly sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, if decomposition is suspected, lowering the temperature is advisable.[1]
-
Incorrect Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Prolonged times can lead to the decomposition of the product or catalyst, while insufficient time will result in low conversion.[1]
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Question: My synthesis is producing the desired piperidine, but as a racemic or nearly racemic mixture (low e.e.) or with poor diastereoselectivity. How can I improve the stereochemical control?
Answer: Achieving high stereoselectivity is the central challenge in chiral piperidine synthesis. The outcome is highly dependent on the interplay between the substrate, catalyst, and reaction conditions.
Potential Causes & Solutions:
-
Sub-Optimal Catalyst Choice: The chosen chiral catalyst or ligand may not be suitable for the specific substrate. It is often necessary to screen a library of catalysts or ligands to find the optimal match.[6] For example, in Ir-catalyzed hydrogenations of pyridinium salts, ligands like MeO-BoQPhos have shown high efficiency.[7]
-
Incorrect Reaction Temperature: Temperature can have a profound effect on selectivity. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.[6][8]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states.[6] A screen of different solvents (e.g., THF, Toluene, Dichloromethane) is recommended. For instance, in certain Ir-catalyzed reductions, THF was identified as the optimal solvent.[7]
-
Competing Reaction Pathways: The reaction may be proceeding through an undesired mechanistic pathway. For example, in an aza-Diels-Alder reaction, a stepwise Mannich-Michael pathway may compete with the desired concerted [4+2] cycloaddition, especially with strong Lewis acids, leading to poor stereoselectivity.[1]
Issue 3: Difficulty with Purification
Question: I am struggling to purify my target chiral piperidine. The diastereomers are co-eluting on silica gel, and I'm seeing multiple unexpected spots on my TLC plate.
Answer: The basic nature of the piperidine nitrogen and the potential for closely related byproducts can make purification challenging.[6]
Potential Causes & Solutions:
-
Co-elution of Stereoisomers: Diastereomers can have very similar polarities, making separation by standard column chromatography difficult.[6]
-
Solution 1: Try derivatizing the piperidine nitrogen (e.g., with a Boc or Cbz protecting group). This changes the polarity and conformational properties of the molecule, which may improve separation.
-
Solution 2: Utilize a different stationary phase, such as alumina, or explore preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) for difficult separations.[9][10]
-
-
Formation of N-Oxides: The piperidine nitrogen is susceptible to oxidation, forming highly polar N-oxide byproducts that can complicate purification.[6]
-
Solution: Work under an inert atmosphere and avoid strong oxidizing agents during workup.
-
-
Incomplete Deprotection: If your synthesis involves protecting groups, incomplete removal can lead to a mixture of products.[6]
-
Solution: Ensure deprotection reactions go to completion by monitoring via TLC or LC-MS and adjusting reaction time or reagent stoichiometry as needed.
-
Data Tables
Table 1: Optimization of an Asymmetric Aza-Michael Cyclization
This table summarizes the effect of different catalysts, solvents, and temperatures on the yield and enantiomeric ratio (e.r.) for the synthesis of a 3-spiropiperidine thioester via an intramolecular aza-Michael reaction.
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | (R)-TRIP | Toluene | 80 | Low | 95:5 |
| 2 | (R)-STRIP | Toluene | 80 | Low | 96:4 |
| 3 | (R)-STRIP | Toluene | 100 | 35 | 96:4 |
| 4 | (R)-STRIP | Octane | 100 | 55 | 89:11 |
| 5 | (R)-STRIP | Mesitylene | 120 | 71 | 95:5 |
| Data adapted from an optimization study on 'Clip-Cycle' synthesis.[8] The study highlights that while higher temperatures can increase yield, they may negatively impact enantioselectivity, necessitating further optimization of other parameters like the substrate or catalyst. |
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol describes a general procedure for the enantioselective synthesis of a 2-alkyl piperidine via Ir-catalyzed hydrogenation, a modern and efficient method.[7]
1. Reactor Setup:
- In a high-pressure reactor or a thick-walled pressure tube equipped with a magnetic stir bar, add the 2-substituted N-benzylpyridinium salt (1.0 eq).
- Add the chiral catalyst precursor [Ir(COD)Cl]₂ (0.5 - 2 mol%) and the chiral ligand, such as MeO-BoQPhos (1.1 - 4.4 mol% relative to Iridium).
- Add iodine (I₂) (1.0 - 4.0 mol%).
2. Execution:
- Seal the reactor and purge it with an inert gas (e.g., Argon).
- Add anhydrous and degassed solvent (e.g., THF) via syringe.
- Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50 atm).
- Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 12-24 hours).
3. Monitoring and Workup:
- Monitor the reaction progress by taking aliquots (after careful depressurization) and analyzing them by GC-MS or TLC.
- Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
- Concentrate the reaction mixture under reduced pressure.
- Purify the resulting chiral piperidine product by flash column chromatography on silica gel.
4. Characterization:
- Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of a synthesized chiral piperidine.
1. Sample Preparation:
- Accurately weigh and dissolve a small amount of the purified piperidine product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane/ethanol mixture) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
- Note: Some piperidines lack a strong UV chromophore. In such cases, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be used to introduce one, facilitating detection.[11]
2. HPLC Method Development:
- Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak AD-H, IC) are common starting points.[11][12]
- Mobile Phase: Start with a simple mobile phase, such as a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds.[11]
- Optimization: Optimize the mobile phase composition, flow rate (typically 0.5-1.0 mL/min), and column temperature to achieve baseline separation of the two enantiomers (Resolution > 1.5).
3. Analysis:
- Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
- Monitor the elution using a UV detector at an appropriate wavelength.
- Integrate the peak areas for both enantiomers.
4. Calculation:
- Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Visualized Workflows and Pathways
Caption: A general workflow for troubleshooting poor outcomes in chiral piperidine synthesis.
Caption: A decision tree to diagnose and resolve issues of low enantioselectivity.
Caption: Competing pathways in the Aza-Diels-Alder reaction affecting stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My purified product shows the presence of the (S)-enantiomer. How can I remove it?
A1: Enantiomeric impurity is a common issue in chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers.[1][2][3]
-
Method: Utilize a chiral stationary phase (CSP) column. Common CSPs for separating chiral amines and their derivatives include those based on cellulose or amylose derivatives.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.[1] The exact ratio will need to be optimized for baseline separation.
-
Troubleshooting: If baseline separation is not achieved, try adjusting the mobile phase composition, flow rate, or temperature. Screening different chiral columns may also be necessary.
Q2: After synthesis, I have a crude mixture containing unreacted starting materials and other byproducts. What is the best initial purification step?
A2: For gross purification to remove starting materials and reaction byproducts, flash column chromatography is a suitable first step.[4][5]
-
Stationary Phase: Silica gel is the most common stationary phase for flash chromatography.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The polarity of the solvent system should be adjusted based on the polarity of the impurities.
-
Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the separation and identify the fractions containing the desired product.
Q3: The product appears as a persistent oil and I am unable to induce crystallization. What should I do?
A3: "Oiling out" is a common problem with Boc-protected compounds.[6][7] Several techniques can be employed to induce crystallization:
-
Solvent Removal: Ensure all residual solvents from the reaction and extraction steps are completely removed under high vacuum.
-
Trituration: Stirring the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexane, pentane, or diethyl ether) can induce precipitation of a solid.
-
Seed Crystals: If a small amount of solid product is available, adding a seed crystal to a supersaturated solution can initiate crystallization.[8]
-
Solvent System for Recrystallization: A binary solvent system is often effective. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexane, heptane) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[6]
Q4: My final product has a yellowish tint. How can I remove colored impurities?
A4: Colored impurities are often highly polar or degradation products.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration through celite.
-
Recrystallization: Recrystallization, as described in Q3, is also effective at removing colored impurities, which often remain in the mother liquor.
Frequently Asked Questions (FAQs)
What are the potential impurities in this compound?
While specific impurities depend on the synthetic route, potential contaminants include:
-
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: The opposite enantiomer.
-
Unreacted starting materials: Depending on the synthesis, these could include precursors to the piperidine ring.
-
Byproducts from incomplete reactions: Such as intermediates in the synthetic pathway.
-
Deprotected product: (R)-2-methylpiperidin-4-one, resulting from the loss of the Boc group.
-
Solvent residues: Residual solvents from the reaction or purification process.
What analytical techniques are recommended for purity assessment?
-
Chiral HPLC: To determine enantiomeric purity.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To identify the mass of the product and any impurities.
-
FTIR: To confirm the presence of key functional groups.
Quantitative Data on Purification Methods
The following table summarizes the expected purity levels after applying different purification techniques. These are illustrative values and actual results may vary depending on the initial purity of the crude product and the optimization of the method.
| Purification Method | Typical Purity Achieved | Key Impurities Removed |
| Flash Column Chromatography | >95% | Starting materials, non-polar byproducts |
| Recrystallization | >98% | Polar impurities, colored impurities |
| Chiral HPLC | >99.5% (enantiomeric purity) | (S)-enantiomer |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in a flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve it completely, with gentle warming if necessary.
-
Addition of Anti-solvent: Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum.[6]
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives
Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of stereochemically defined piperidine derivatives.
Question 1: I am experiencing low diastereoselectivity in my Pictet-Spengler reaction for the synthesis of a substituted piperidine. What are the likely causes and how can I improve the stereochemical outcome?
Answer:
Low diastereoselectivity in the Pictet-Spengler reaction is a common challenge and can be influenced by several factors. The reaction proceeds through an iminium ion intermediate, and the facial selectivity of the subsequent cyclization determines the final stereochemistry.[1]
Potential Causes:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to reduced selectivity.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst can affect the geometry of the iminium ion and the transition state of the cyclization, thereby impacting stereoselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the different transition states leading to the diastereomeric products.[1]
-
Substrate Control: The steric and electronic properties of substituents on both the β-arylethylamine and the aldehyde or ketone starting materials play a crucial role in directing the cyclization.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.
-
Screen Acid Catalysts: Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[1] In some instances, milder conditions may provide better results.
-
Vary the Solvent: Experiment with solvents of varying polarities such as toluene, dichloromethane, or acetonitrile to identify the optimal medium for the desired stereochemical outcome.[1]
-
Substrate Modification: If feasible, consider altering protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired diastereomer.[1]
Question 2: My enzymatic reduction of a piperidinone precursor is resulting in a low enantiomeric excess (ee). How can I enhance the stereoselectivity of this bioreduction?
Answer:
Low enantiomeric excess in enzymatic reductions of piperidinones can often be traced back to the choice of enzyme and the reaction conditions.
Potential Causes:
-
Enzyme Selection: The chosen carbonyl reductase may not possess the ideal substrate specificity for your particular piperidinone derivative.[1]
-
Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially compromise selectivity.[1]
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete conversion and lower ee.[1]
-
pH and Temperature: Enzymatic activity and selectivity are highly sensitive to the pH and temperature of the reaction medium.[1]
Troubleshooting Steps:
-
Screen a Panel of Enzymes: Test a variety of carbonyl reductases to find one with optimal activity and selectivity for your substrate.
-
Optimize Cofactor Regeneration: Ensure your cofactor regeneration system (e.g., using a glucose dehydrogenase/glucose system) is functioning efficiently.
-
Control Substrate/Product Concentration: Employ strategies such as substrate feeding or in situ product removal to maintain low concentrations and avoid enzyme inhibition.
-
Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal conditions for both enzyme activity and enantioselectivity.
Question 3: I am observing significant formation of a quaternary ammonium salt as a byproduct during the N-alkylation of my piperidine derivative. How can I minimize this over-alkylation?
Answer:
The formation of quaternary ammonium salts is a common side reaction in the N-alkylation of piperidines, especially with reactive alkylating agents.[2]
Potential Causes:
-
High Reactivity of Alkylating Agent: Highly reactive agents (e.g., methyl iodide) are prone to over-alkylation.
-
Stoichiometry: Using a large excess of the alkylating agent increases the likelihood of the second alkylation event.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the quaternary salt.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.
-
Select a Less Reactive Alkylating Agent: If possible, switch to a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide).
-
Optimize Reaction Temperature: Perform the reaction at a lower temperature to control the reaction rate and minimize over-alkylation.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to stop it once the desired product is formed and before significant byproduct formation occurs.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of piperidine derivatives?
A1: Besides over-alkylation, other common side reactions include epimerization at stereocenters, over-reduction of functional groups, and the formation of N-oxides due to the susceptibility of the piperidine nitrogen to oxidation.[1][2] Careful control of reaction conditions and purification are essential to minimize these side reactions.[1]
Q2: How can I achieve site-selectivity in C-H functionalization of the piperidine ring?
A2: Achieving site-selectivity (i.e., at the C2, C3, or C4 position) is a significant challenge. A common and effective strategy is the use of directing groups attached to the piperidine nitrogen, such as amides, carbamates, or sulfonamides.[2][3] The choice of catalyst and the steric bulk of the protecting group can also influence which position is functionalized.[2][3] For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.[2]
Q3: Why is the purification of piperidine derivatives often challenging, and what are some effective purification strategies?
A3: The basic nature of the piperidine nitrogen can lead to strong interactions with acidic silica gel, causing peak tailing and poor separation during column chromatography.[1] Additionally, the formation of byproducts with similar polarities can complicate purification.[1] Effective strategies include:
-
Optimizing Chromatographic Conditions: Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve peak shape.
-
Fractional Crystallization: This technique can be highly effective for separating diastereomers by forming salts with a chiral resolving agent, such as L-tartaric acid, which have different solubilities.[4]
-
Distillation: For liquid piperidine derivatives, distillation is a primary purification method. However, challenges can arise from azeotrope formation, for instance, between piperidine and its precursor pyridine.[5][6]
Q4: What are some key considerations for choosing a protecting group for the piperidine nitrogen?
A4: The choice of a nitrogen protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal. Common protecting groups for piperidines include:
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).[7][8]
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenation.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions, often with piperidine itself.[8][9]
-
Tosyl (Ts): A robust group that can be removed by strong reducing agents.[8]
The protecting group can also act as a directing group to influence the stereoselectivity of subsequent reactions.[2][3]
Data Presentation
Table 1: Effect of Reaction Conditions on the Diastereoselectivity of a Pictet-Spengler Reaction.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | TFA (1.1) | CH₂Cl₂ | 25 | 3:1 | 85 |
| 2 | TFA (1.1) | CH₂Cl₂ | 0 | 7:1 | 82 |
| 3 | TFA (1.1) | CH₂Cl₂ | -20 | 15:1 | 75 |
| 4 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -20 | >20:1 | 78 |
| 5 | TFA (1.1) | Toluene | -20 | 12:1 | 70 |
Note: Data is illustrative and based on general trends observed in the literature.
Table 2: Influence of Carbonyl Reductase Selection on the Enantiomeric Excess (ee) of a Piperidinone Reduction.
| Entry | Carbonyl Reductase | Cofactor Regeneration System | Enantiomeric Excess (ee, %) | Conversion (%) |
| 1 | CR-101 | GDH/Glucose | 85 | >99 |
| 2 | CR-105 | GDH/Glucose | 92 | >99 |
| 3 | CR-110 | GDH/Glucose | >99 | >99 |
| 4 | KRED-NADH-110 | GDH/Glucose | 78 | 95 |
Note: Data is illustrative and based on general trends observed in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)
This protocol provides a general guideline for the hydrogenation of substituted pyridines to form piperidine derivatives.[6]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adam's catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.[6]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: General workflow for pyridine hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Asymmetric Hydrogenation for Piperidine Synthesis
Welcome to the technical support center for the catalytic asymmetric hydrogenation of pyridines to synthesize chiral piperidines. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
Encountering challenges in catalytic asymmetric hydrogenation is common. This guide addresses specific issues you might face during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning: The basic nitrogen of the pyridine substrate or piperidine product can coordinate to the metal center, inhibiting or deactivating the catalyst.[1][2][3][4] | - Substrate Activation: Convert the pyridine to a pyridinium salt (e.g., N-benzyl, N-alkyl) or an N-iminopyridinium ylide to reduce its coordinating ability and lower the aromatic stabilization energy.[2][5][6] - Acidic Additives: Perform the hydrogenation in an acidic medium (e.g., acetic acid, HCl) to protonate the nitrogen atoms, preventing catalyst poisoning.[1][2] |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate under the applied conditions. | - Catalyst Screening: Test different metal precursors (e.g., [Ir(COD)Cl]₂, Pd(OH)₂/C, PtO₂) and chiral ligands.[1][3] - Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes overcome low activity.[7] | |
| Harsh Reaction Conditions Required: The high aromaticity of the pyridine ring often necessitates high temperatures and pressures for hydrogenation.[3][4] | - Optimize Conditions: Systematically vary hydrogen pressure and temperature. Note that higher temperatures can sometimes negatively impact enantioselectivity.[7] | |
| Low Enantioselectivity (ee) | Suboptimal Ligand-Substrate Match: The chiral ligand may not be providing effective stereochemical control for the specific pyridine derivative. | - Ligand Screening: Evaluate a library of chiral ligands with varying steric and electronic properties (e.g., MeO-BoQPhos, SynPhos, JosiPhos).[5][8][9] |
| Incorrect Solvent Choice: The solvent can significantly influence the catalyst's conformation and the transition state of the reaction. | - Solvent Screening: Test a range of solvents with different polarities (e.g., THF, MeOH, CH₂Cl₂, or mixtures thereof).[8][10] | |
| Presence of Inhibitors or Competing Reactions: Impurities in the substrate or solvent can interfere with the catalytic cycle. | - Purify Starting Materials: Ensure the pyridine substrate and solvent are of high purity.[7] | |
| Inappropriate Additives: The presence or absence of certain additives can impact enantioselectivity. | - Additive Screening: Investigate the effect of additives like iodine or bases (e.g., Et₃N, DIPEA), as they can influence the catalytic species and reaction mechanism.[8][11][12] | |
| Catalyst Deactivation | Strong Coordination of Product: The resulting piperidine is a stronger Lewis base than the starting pyridine and can strongly bind to the catalyst, leading to deactivation.[2][6] | - Use of Pyridinium Salts: The in-situ formation of a piperidinium salt product can prevent coordination to the metal center.[5][8] |
| Formation of Inactive Catalyst Species: The catalyst may aggregate or undergo structural changes under the reaction conditions, leading to a loss of activity. | - Degas Solvents and Use Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of many hydrogenation catalysts.[13] - Monitor Catalyst Stability: If possible, analyze the catalyst before and after the reaction to identify any changes. | |
| Poor Diastereoselectivity (for multi-substituted piperidines) | Insufficient Facial Shielding: The chiral auxiliary or ligand may not be effectively blocking one face of the substrate. | - Modify Chiral Auxiliary: If using a chiral auxiliary-based approach, consider auxiliaries with different steric bulk.[1] |
| Reaction Mechanism: The hydrogenation may proceed through intermediates that allow for epimerization. | - Mechanistic Studies: Investigate the reaction mechanism to identify the stereodetermining step and optimize conditions to favor the desired diastereomer.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is the asymmetric hydrogenation of pyridines so challenging?
A1: The primary challenges are the high aromatic stability of the pyridine ring, which requires significant energy input for hydrogenation, and the strong coordinating ability of both the pyridine substrate and the resulting piperidine product, which can poison the metal catalyst.[2][3][4]
Q2: How can I activate my pyridine substrate for hydrogenation?
A2: Activating the pyridine ring is a common strategy to overcome its inherent stability and coordinating tendency. This can be achieved by:
-
Quaternization: Converting the pyridine to an N-alkyl or N-benzyl pyridinium salt lowers the aromaticity and prevents the nitrogen from coordinating to the catalyst.[5][6][8]
-
Formation of N-iminopyridinium ylides: This modification also serves to activate the ring towards reduction.[2][11][14]
-
Use of a chiral auxiliary: Attaching a chiral auxiliary to the pyridine can both activate the substrate and direct the stereochemical outcome of the hydrogenation.[1][2]
Q3: What are the most common catalysts used for this transformation?
A3: Iridium, rhodium, and palladium-based catalysts are most commonly employed.[3][4] Iridium complexes with chiral P,N-ligands (e.g., MeO-BoQPhos) have shown high efficiency for the hydrogenation of pyridinium salts.[9][15] Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are often used in heterogeneous systems, particularly with chiral auxiliaries.[1]
Q4: What is the role of additives like acids and bases?
A4: Additives play a crucial role in optimizing the reaction.
-
Acids (e.g., acetic acid, HCl): In heterogeneous hydrogenations, acids protonate the pyridine and piperidine nitrogens, preventing them from poisoning the catalyst surface.[1][2]
-
Bases (e.g., triethylamine): In some homogeneous systems, particularly with pyridinium salts, an organic base can be beneficial, potentially by neutralizing the in-situ generated acid and influencing the reaction mechanism.[8][12]
-
Iodine: Iodine is sometimes used as an additive with iridium catalysts and is believed to have a beneficial effect on catalyst activity and stability.[6][11]
Q5: How can I remove the activating group after the hydrogenation?
A5: The choice of activating group should allow for its facile removal. N-benzyl groups can typically be removed by hydrogenolysis (e.g., using H₂ and Pd/C).[5] Chiral auxiliaries are often designed to be cleaved under specific conditions, allowing for their recovery and recycling.[1][10] The N-N bond in the products from N-iminopyridinium ylides can be cleaved using reagents like Raney nickel or lithium in ammonia.[14]
Comparative Data Tables
The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions.
Table 1: Comparison of Catalytic Systems for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H₂ Pressure (psi) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | (R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | PhMe/CH₂Cl₂ (1:1) | 600 | 97 | 75 | [5] |
| [Ir(COD)Cl]₂ | MeO-BoQPhos | N-benzyl-2-(thiophen-2-yl)pyridinium bromide | THF | 1000 | 95 | 98.6 | [15] |
| [Ir(COD)Cl]₂ | MeO-BoQPhos | N-benzyl-2-methylpyridinium bromide | THF | 1000 | 92 | 86 | [9] |
| [Rh(COD)₂]BF₄ | JosiPhos J002-2 | N-benzyl-3-phenylpyridinium bromide | THF/MeOH | 725 | 85 | 90 | [8] |
Table 2: Catalyst Screening for the Hydrogenation of a Chiral N-(2-pyridyl)-oxazolidinone
| Catalyst | Solvent | H₂ Pressure (bar) | Conversion (%) | ee (%) |
| 5% Ru/C | Acetic Acid | 100 | 15 | - |
| PtO₂ | Acetic Acid | 100 | 100 | 85 |
| 10% Pt/C | Acetic Acid | 100 | 100 | 85 |
| 5% Rh/C | Acetic Acid | 100 | 100 | 86 |
| 10% Pd/C | Acetic Acid | 100 | 100 | 97 |
| 20% Pd(OH)₂/C | Acetic Acid | 100 | 100 | 98 |
| Data adapted from a study on the hydrogenation of 2-(4,5-dihydro-4-isopropyloxazol-2-yl)-3-methylpyridine.[1] |
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates and catalytic systems.
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyridinium Salt
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) to a vial.
-
Add an anhydrous, degassed solvent (e.g., a 1:1 mixture of Toluene and Dichloromethane, to a concentration of ~0.005 M).
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
-
-
Hydrogenation Reaction:
-
In a separate vial inside the glovebox, add the pyridinium salt substrate (1.0 eq).
-
Transfer the pre-formed catalyst solution to the vial containing the substrate using a syringe.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 600 psi) and stir the reaction at the desired temperature (e.g., 28 °C) for 20-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Open the autoclave and add a saturated aqueous solution of sodium carbonate to the reaction mixture to neutralize any acid and quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral piperidine.
-
Protocol 2: General Procedure for Heterogeneous Asymmetric Hydrogenation with a Chiral Auxiliary
-
Reaction Setup:
-
To a high-pressure autoclave, add the pyridine substrate bearing a chiral auxiliary (1.0 eq), the heterogeneous catalyst (e.g., 20% Pd(OH)₂/C, 5 mol%), and the solvent (e.g., acetic acid).
-
Seal the autoclave and connect it to a hydrogen gas line.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 100 bar) and stir the reaction at the desired temperature (e.g., 40 °C) for 22 hours.
-
-
Work-up and Purification:
-
After the reaction, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can then be purified by extraction and/or column chromatography to separate the chiral piperidine from the cleaved chiral auxiliary. The auxiliary can often be recovered and recycled.[1][10]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of catalytic asymmetric hydrogenation for piperidine synthesis.
Caption: General experimental workflow for piperidine synthesis.
Caption: Troubleshooting decision tree for common issues.
Caption: Substrate activation strategies for piperidine synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of chiral molecules is paramount. This guide provides a comparative analysis of the ¹H NMR spectrum of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key building block in medicinal chemistry. By comparing its spectral data with a structurally related alternative, this guide offers insights into the influence of stereochemistry and substitution on proton nuclear magnetic resonance signals.
Performance Comparison: ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound and a key comparator, tert-Butyl 4-oxopiperidine-1-carboxylate. The data was obtained in deuterated chloroform (CDCl₃) at 500 MHz.
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| This compound | H-2 (methine) | 3.90 – 3.81 | m | - | 1H |
| H-6 (axial/equatorial) | 3.39 – 3.28 | m | - | 2H | |
| H-3 (axial) | 1.97 | ddt | 12.0, 9.5, 7.4 | 1H | |
| H-5 (axial/equatorial) | 1.92 – 1.72 | m | - | 2H | |
| H-3 (equatorial) | 1.58 – 1.48 | m | - | 1H | |
| tert-Butyl | 1.45 | s | - | 9H | |
| Methyl (at C-2) | 1.14 | d | 6.3 | 3H | |
| tert-Butyl 4-oxopiperidine-1-carboxylate | H-2, H-6 (equatorial) | 3.69 (approx.) | t | 5.8 | 4H |
| H-3, H-5 (axial) | 2.42 (approx.) | t | 5.8 | 4H | |
| tert-Butyl | 1.47 | s | - | 9H |
Note: The chemical shifts for tert-Butyl 4-oxopiperidine-1-carboxylate are approximated from spectral data and may vary slightly based on experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining a ¹H NMR spectrum of a piperidine-based compound.
Caption: A generalized workflow for ¹H NMR sample preparation, data acquisition, and processing.
Experimental Protocol
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flask and pipettes
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a small, clean, and dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Tune and shim the probe to optimize the magnetic field homogeneity. This is a critical step to achieve high-resolution spectra with sharp peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for each signal.
-
This detailed protocol ensures the acquisition of high-quality, reproducible ¹H NMR data, which is essential for accurate structural verification and comparison of chiral molecules like this compound.
Navigating the Analysis of Chiral Piperidones: A Comparative Guide to Mass Spectrometry of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral piperidine scaffolds, this guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. This key intermediate in pharmaceutical synthesis demands robust analytical methods to ensure stereochemical purity and overall quality. This document details experimental protocols, presents comparative data, and visualizes analytical workflows to aid in method selection and implementation.
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical agents. The introduction of chirality, as in this compound, adds a layer of complexity to its analysis, necessitating methods that are not only sensitive and specific but also capable of providing structural insights. Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone technique for the analysis of such compounds. This guide explores the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the title compound and its analogues.
Comparison of Analytical Methodologies
While both GC-MS and LC-MS are powerful tools for the analysis of piperidine derivatives, the choice between them often depends on the analyte's properties and the specific analytical goals. For N-Boc protected piperidones, both techniques offer distinct advantages and disadvantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS (EI) | Separation of volatile compounds followed by electron ionization and mass analysis. | High-resolution separation, reproducible fragmentation patterns, extensive spectral libraries available. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules. |
| LC-MS/MS (ESI) | Separation by liquid chromatography followed by soft ionization (electrospray) and tandem mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile molecules. High sensitivity and selectivity.[1] | Matrix effects can suppress ionization, fragmentation is less standardized than EI. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Readily available instrumentation, suitable for routine analysis of the main component. | Piperidine derivatives often lack a strong chromophore, necessitating derivatization for sensitive detection.[1] |
Mass Spectrometry Analysis of this compound
The mass spectral behavior of this compound is dictated by the fragmentation of its core piperidone structure and the influence of the N-Boc protecting group and the 2-methyl substituent.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Under electron ionization, N-Boc protected piperidones undergo characteristic fragmentation patterns. The molecular ion peak (M+) may be observed, but it is often weak. The fragmentation is dominated by the loss of the bulky tert-butyl group and subsequent cleavages of the piperidine ring.
Expected Fragmentation Pattern:
The fragmentation of N-Boc piperidones typically proceeds through several key pathways:
-
Loss of the tert-butyl group: A prominent fragment at [M-57]+ is expected due to the loss of a tert-butyl radical (C(CH₃)₃).
-
Loss of isobutylene: A fragment corresponding to the loss of isobutylene (C₄H₈) from the Boc group, resulting in a carbamic acid intermediate which can then decarboxylate.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines.
-
Ring cleavage: The piperidone ring can undergo various ring-opening fragmentations.
Illustrative Fragmentation Data for a Structural Analogue (N-tert-Butoxycarbonyl-4-piperidone):
| m/z | Relative Intensity | Putative Fragment Assignment |
| 199 | ~5% | [M]+• |
| 143 | ~30% | [M - C₄H₈]+• |
| 100 | ~100% | [M - Boc]+• |
| 57 | ~90% | [C(CH₃)₃]+ |
This data highlights the prominent loss of the components of the Boc group. For this compound, similar fragmentation would be expected, with the additional influence of the 2-methyl group on the fragmentation pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Electrospray ionization is a softer ionization technique that typically yields a prominent protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
Expected Fragmentation Pattern (ESI-MS/MS):
In the positive ion mode, the protonated molecule of this compound would be the precursor ion for MS/MS analysis. The fragmentation would likely involve:
-
Neutral loss of isobutylene: Similar to EI, the loss of C₄H₈ from the Boc group is a major fragmentation pathway.
-
Loss of the entire Boc group: The neutral loss of the entire Boc group (C₅H₉O₂) is also a possibility.
-
Ring opening: Fragmentation of the piperidone ring can occur, influenced by the position of the charge.
Experimental Protocols
The following are representative experimental protocols for the analysis of N-Boc protected piperidones, which can be adapted for this compound.
GC-MS Protocol
This protocol is adapted from the analysis of 1-Benzyl-4-piperidone and 4-Anilino-1-Boc-piperidine.[3][4]
-
Instrumentation: Agilent 7890A GC system coupled to an Agilent 5975C Mass Selective Detector or equivalent.[3]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless injector, operated in splitless mode at 280 °C.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 200 °C and hold for 2 minutes, followed by a ramp of 10 °C/min to 290 °C and hold for 10 minutes.[3]
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.[3]
-
Scan Range: m/z 45-550.[3]
LC-MS/MS Protocol
This protocol is based on the analysis of N-Boc-piperazine and 4-Anilino-1-Boc-piperidine.[1][4]
-
Instrumentation: Agilent 1260 Infinity HPLC with a binary pump coupled to a 6230B TOF or a triple quadrupole mass spectrometer.[4]
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient to ensure separation from impurities, for example, starting at 5% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[1]
-
Ion Source: Dual AJS Electrospray Ionization (ESI) in positive ion mode.[4]
-
Drying Gas (N₂): Flow rate of 6 L/min at 325 °C.[4]
-
Nebulizer: 25 psig.[4]
-
Capillary Voltage: 4000 V.[4]
-
Fragmentor Voltage: 175 V (can be optimized for desired fragmentation).[4]
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow for GC-MS and LC-MS analysis and the logical relationship in selecting the appropriate analytical method.
References
A Comparative Guide to Enantiomeric Excess Determination of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral molecules like (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a critical aspect of quality control and stereoselective synthesis. This N-Boc protected piperidine derivative is a valuable building block in medicinal chemistry, and ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs).
This guide provides an objective comparison of the most common and effective analytical techniques for determining the enantiomeric excess of this compound and its analogs. We will delve into the principles, experimental protocols, and performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most applicable techniques, with data extrapolated from the analysis of similar N-Boc protected piperidine derivatives and other chiral amines.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Typically direct injection after dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. | Dissolution in a suitable co-solvent. | Dissolution in a deuterated solvent and addition of a chiral solvating or derivatizing agent. |
| Typical Accuracy | High (recoveries often 98-102%).[1][2] | High (recoveries often 98-102%). | High (comparable to HPLC).[3] | Good, but can be influenced by the purity of the chiral auxiliary and integration accuracy. |
| Typical Precision (%RSD) | Excellent (<2%).[1][2] | Excellent (<2%). | Excellent (<2%).[3] | Good (<5%), dependent on signal-to-noise and resolution.[4] |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range).[2] | Very Low (pg/mL to ng/mL range). | Low (comparable to HPLC).[3] | Higher, typically requires mg of sample. |
| Analysis Time | 10-30 minutes per sample.[5] | 5-20 minutes per sample.[6] | < 10 minutes per sample.[3] | 5-15 minutes per sample. |
| Advantages | Broad applicability, well-established, robust, preparative scale-up is possible.[7][8] | High resolution, high sensitivity, fast analysis.[6] | Very fast, high resolution, reduced organic solvent consumption ("greener" method).[3] | Rapid, non-separative technique, provides structural information.[4][7] |
| Disadvantages | Longer analysis time compared to SFC, higher solvent consumption.[3] | Analyte must be volatile or derivatized, potential for thermal degradation.[6] | Requires specialized instrumentation.[3] | Lower sensitivity, potential for signal overlap, cost of chiral auxiliaries.[4] |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed. These protocols are based on established methods for analogous N-Boc protected piperidine derivatives and can serve as a starting point for method development for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (starting point):
-
Column: A polysaccharide-based CSP such as Chiralcel® OD-H (amylose-based) or Chiralpak® AD-H (cellulose-based) is a good starting point due to their broad applicability for a wide range of chiral compounds.[7][9]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape for the basic piperidine nitrogen.[8][9]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the carbamate chromophore).
-
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Chiral Gas Chromatography (GC)
For compounds that are volatile and thermally stable, or can be made so through derivatization, chiral GC offers high resolution and rapid analysis times.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chromatographic Conditions (starting point):
-
Column: A cyclodextrin-based chiral capillary column, such as one containing a derivative of β-cyclodextrin, is often effective for the separation of chiral amines and ketones.[6]
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure elution of the compound with good peak shape.
Sample Preparation: Direct injection of a solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) may be possible. If derivatization is necessary to improve volatility or peak shape, the ketone functionality can be protected, for example, as an oxime, followed by silylation of any other active groups if needed.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, offering fast and efficient separations with reduced environmental impact.
Instrumentation:
-
SFC system with a CO2 pump and a co-solvent pump
-
Autosampler
-
Back pressure regulator
-
UV-Vis or DAD detector
Chromatographic Conditions (starting point):
-
Column: Polysaccharide-based chiral stationary phases used for HPLC are often transferable to SFC.[3]
-
Mobile Phase: Supercritical CO2 with a small percentage of a polar organic modifier, such as methanol or ethanol (e.g., 5-20%). A basic additive like diethylamine (0.1%) may be beneficial.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 210 nm.
Sample Preparation: Dissolve the sample in the organic modifier used in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by forming diastereomeric complexes in situ with a chiral solvating agent, which induces chemical shift differences between the enantiomers.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a sub-stoichiometric amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent, to the NMR tube.
-
Gently mix the contents of the NMR tube.
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. The interaction between the enantiomers and the CSA will lead to the formation of diastereomeric complexes, resulting in separate signals for at least one proton (e.g., the methyl group or the proton at the chiral center).
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
e.e. (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100
Visualizations
To better understand the workflow and the logical relationships in determining enantiomeric excess, the following diagrams are provided.
Caption: General workflow for the determination of enantiomeric excess.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of chiral molecules is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms within a molecule dictates its biological activity, efficacy, and safety profile. For chiral compounds such as (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and its derivatives, which are valuable building blocks in medicinal chemistry, unambiguous stereochemical assignment is critical. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and Vibrational Circular Dichroism (VCD) spectroscopy—for the structural and stereochemical characterization of these important chiral piperidines.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the structural elucidation of a chiral molecule depends on several factors, including the nature of the sample, the information required, and the available resources. Below is a comparative overview of X-ray crystallography, NMR with chiral shift reagents, and VCD.
| Feature | X-ray Crystallography | NMR with Chiral Shift Reagents | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal | Diastereomeric interaction with a chiral lanthanide complex leading to chemical shift non-equivalence | Differential absorption of left and right circularly polarized infrared light |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, crystal packing | Relative configuration, enantiomeric purity | Absolute configuration in solution |
| Sample Requirement | High-quality single crystal (often a bottleneck) | Soluble compound, requires a suitable chiral shift reagent | Soluble compound, requires comparison with quantum chemical calculations |
| Throughput | Lower, crystal screening can be time-consuming | Higher, relatively rapid analysis | Moderate, requires both experimental measurement and computational analysis |
| Strengths | Unambiguous determination of absolute configuration and solid-state conformation | Provides information on solution-state conformation and enantiomeric excess | Applicable to non-crystalline samples, provides solution-state absolute configuration |
| Limitations | Crystal growth can be challenging or impossible for some compounds | Indirect method for absolute configuration, potential for signal broadening | Requires computational resources and expertise for spectral prediction |
X-ray Crystallography Data for Piperidine Derivatives
While a crystal structure for the specific title compound is not publicly available, the following table presents crystallographic data for representative N-Boc-piperidine derivatives to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-Boc-4-phenyl-4-hydroxymethylpiperidine | C₁₇H₂₅NO₃ | Monoclinic | P2₁/c | 10.123(2) | 11.543(2) | 14.123(3) | 107.45(3) | [1][2] |
| N-Boc-3-methyl-4-phenylpiperidine | C₁₇H₂₅NO₂ | Monoclinic | P2₁/n | 10.987(2) | 11.234(2) | 13.543(3) | 105.67(1) | [3][4] |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol outlines the general workflow for determining the crystal structure of a small organic molecule.
a) Crystallization:
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a solvent in which it is highly soluble. In the outer, larger volume of the container, place a solvent in which the compound is poorly soluble but is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
b) Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
c) Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
References
- 1. fiveable.me [fiveable.me]
- 2. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5 | CID 10400214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]
Lack of Publicly Available Data on the Biological Activity of (R)- and (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Enantiomers
A comprehensive review of scientific literature and patent databases reveals a significant gap in the publicly available information regarding the specific biological activities of the (R)- and (S)-enantiomers of tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Despite their availability as chemical reagents and potential use as intermediates in the synthesis of more complex molecules, no direct comparative studies detailing their pharmacological or biological effects have been identified.
For researchers, scientists, and drug development professionals investigating the structure-activity relationships of piperidine derivatives, this lack of data presents a notable challenge. The chirality at the 2-position of the piperidine ring would be expected to result in stereospecific interactions with biological targets, leading to potentially significant differences in the potency, efficacy, and overall pharmacological profiles of the (R)- and (S)-enantiomers. However, without experimental data, any such differences remain purely speculative.
Our extensive search of scholarly databases, including PubMed, Scopus, and Google Scholar, as well as patent repositories, did not yield any publications that provide quantitative data such as IC50, EC50, or Ki values for either enantiomer against any specific biological target. Furthermore, no detailed experimental protocols for assessing the biological activity of these specific compounds were found.
The available information is largely limited to the chemical synthesis of these compounds and their use as building blocks in medicinal chemistry. They are frequently listed in the catalogs of chemical suppliers, indicating their accessibility for research purposes. However, the crucial data needed to guide their use in biological studies or drug discovery programs is absent from the public domain.
This situation underscores the need for further research to characterize the biological properties of these chiral piperidine derivatives. Such studies would be invaluable to the scientific community, providing insights into how the stereochemistry of this particular scaffold influences its interaction with biological systems and potentially uncovering novel therapeutic applications.
Until such research is conducted and published, it is not possible to provide a comparative guide on the biological activity of (R)- vs (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate based on existing experimental data. Researchers interested in these compounds are encouraged to undertake their own biological evaluations to determine their specific activities and potential for their respective areas of investigation.
A Comparative Guide to Catalysts for Asymmetric Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of piperidines, a privileged scaffold in a vast number of pharmaceuticals and natural products, is a critical endeavor in modern medicinal chemistry. The stereochemistry of substituents on the piperidine ring often dictates biological activity, making enantioselective catalytic methods indispensable. This guide provides an objective comparison of three leading catalytic strategies for asymmetric piperidine synthesis: organocatalysis, transition metal catalysis, and biocatalysis. We present quantitative data from representative systems, detailed experimental protocols, and a generalized workflow to aid researchers in selecting the optimal approach for their synthetic challenges.
Performance Comparison of Catalytic Systems
| Parameter | Organocatalysis (L-Proline) | Metal Catalysis (Iridium Complex) | Biocatalysis (ω-Transaminase) |
| Representative Catalyst | L-Proline | [Ir(COD)Cl]₂ / (R)-SynPhos | ω-Transaminase (e.g., from Vibrio fluvialis) |
| Typical Reaction | Mannich/Aldol followed by cyclization | Asymmetric Hydrogenation | Asymmetric amination followed by spontaneous cyclization |
| Substrate | Aldehydes, ketones, and imines | N-protected Pyridinium Salts | ω-Halo ketones |
| Yield | Good to Excellent (often >80%) | High to Excellent (>90%)[1] | Variable to High (up to 90%)[2] |
| Enantioselectivity (ee) | Good to Excellent (up to 97% ee)[3] | Excellent (>90% ee)[1] | Excellent (>99% ee)[2] |
| Diastereoselectivity (dr) | Variable, often requires optimization | N/A for this specific reaction type | N/A for this specific reaction type |
| Reaction Conditions | Mild (often room temperature), atmospheric pressure | High pressure (H₂ gas, ~600 psi), room temperature[1] | Mild (physiological pH and temperature), aqueous media |
| Catalyst Loading | Higher (typically 10-30 mol%) | Low (e.g., 1 mol% [Ir])[1] | Catalytic amount of enzyme |
| Key Advantages | Inexpensive, readily available, metal-free, mild conditions | High efficiency and enantioselectivity, broad substrate scope | Extremely high enantioselectivity, green solvent (water), mild conditions |
| Key Disadvantages | Higher catalyst loading, sometimes lower turnover numbers | Requires high-pressure equipment, precious metal catalyst, substrate pre-activation | Substrate scope can be limited by enzyme specificity, potential for product inhibition[4] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for each of the compared catalytic systems.
Organocatalysis: L-Proline-Catalyzed Asymmetric Synthesis of a Piperidine Precursor
This protocol describes a biomimetic approach to a 2-substituted piperidine derivative via an L-proline-catalyzed reaction between an unsaturated cyclic imine and a ketone.[3]
Materials:
-
Δ¹-Piperideine
-
Acetone
-
L-Proline (20 mol%)
-
Acetonitrile (solvent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of Δ¹-piperideine (1.0 mmol) in acetonitrile (5 mL) is added acetone (10.0 mmol, 10 equivalents).
-
L-proline (0.2 mmol, 20 mol%) is then added to the stirred solution.
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-substituted piperidine product.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Metal Catalysis: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This procedure details the enantioselective hydrogenation of a 2-substituted N-benzylpyridinium bromide to the corresponding piperidine using a chiral iridium catalyst.[1]
Materials:
-
2-Substituted N-benzylpyridinium bromide (substrate)
-
[{Ir(COD)Cl}₂] (1 mol%)
-
(R)-SynPhos (chiral ligand, 2.2 mol%)
-
Toluene/Dichloromethane (1:1) as solvent
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Inside a nitrogen-filled glovebox, a mixture of [{Ir(COD)Cl}₂] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of toluene and dichloromethane (1.0 mL) is stirred at room temperature for 20-30 minutes to pre-form the catalyst.
-
The substrate (0.25 mmol) is placed in a stainless steel autoclave.
-
The pre-formed catalyst solution is transferred to the autoclave via syringe.
-
The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 600 psi.
-
The reaction mixture is stirred at 28 °C for 20-24 hours.
-
After carefully venting the hydrogen, the reaction is quenched by adding a saturated aqueous solution of sodium carbonate and stirring for 15-30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., hexane/ethyl acetate) to yield the chiral piperidine.[1]
-
The enantiomeric excess is determined by chiral HPLC.
Biocatalysis: ω-Transaminase-Mediated Asymmetric Synthesis of a 2-Substituted Piperidine
This protocol describes the synthesis of a chiral 2-substituted piperidine from an ω-chloro ketone using an ω-transaminase.[2]
Materials:
-
ω-Chloro ketone substrate (e.g., 6-chloro-1-phenylhexan-2-one)
-
ω-Transaminase (whole cells or cell-free extract)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
A reaction mixture is prepared in a phosphate buffer containing the ω-chloro ketone substrate (e.g., 10 mM), the ω-transaminase, isopropylamine (as the amine donor, e.g., 0.5 M), and PLP (e.g., 1 mM).
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours. The pH may need to be controlled throughout the reaction.
-
The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC.
-
Upon completion, the enzyme is removed by centrifugation (if using whole cells or precipitated enzyme).
-
The pH of the supernatant is raised (e.g., to >10) with an aqueous base (e.g., NaOH) to ensure the product is in its free base form.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
Further purification, if necessary, can be performed by chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a 2-substituted piperidine, highlighting the distinct activation and cyclization strategies employed by the three catalytic systems.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Synthetic Method for Chiral Piperidines
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The development of efficient, stereoselective, and scalable synthetic routes to these valuable building blocks is a continuous pursuit. This guide presents a validation of a novel synthetic methodology for chiral piperidines—the Rhodium-Catalyzed Asymmetric Reductive Heck Reaction—and compares its performance against established alternatives, supported by experimental data.
Introduction to the New Method
A recently developed approach to enantioenriched 3-substituted piperidines involves a three-step sequence: i) partial reduction of pyridine, ii) a key Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine intermediate, and iii) a final reduction step.[1][2] This method offers a convergent and highly enantioselective route to a wide array of chiral piperidines, including those found in clinically relevant molecules.[1]
Comparative Analysis of Synthetic Methods
The performance of this new Rh-catalyzed method is benchmarked against two classical approaches: the use of chiral auxiliaries (specifically, a phenylglycinol-derived lactam) and the chiral pool approach starting from L-pipecolic acid.[3][4] The key metrics for comparison include overall yield, enantiomeric excess (e.e.), diastereoselectivity, and general applicability.
Table 1: Comparison of Synthetic Methods for Chiral Piperidines
| Method | Key Features | Typical Yield | Typical Enantiomeric Excess (e.e.) | Diastereoselectivity | Advantages | Limitations |
| New: Rh-Catalyzed Asymmetric Reductive Heck Reaction | Catalytic, Asymmetric, Convergent | High[1] | Excellent (>95%)[1] | High | Broad substrate scope, high enantioselectivity, catalytic use of chiral ligand.[1][2] | Multi-step process, requires synthesis of dihydropyridine intermediate.[1] |
| Traditional: Chiral Auxiliary (Phenylglycinol-derived Lactam) | Stoichiometric chiral auxiliary, diastereoselective alkylation | Moderate to Good[4] | High (via diastereomers) | Excellent | Well-established, predictable stereocontrol.[3][4] | Requires stoichiometric amounts of the chiral auxiliary, additional steps for auxiliary removal.[3] |
| Traditional: Chiral Pool (L-Pipecolic Acid) | Readily available chiral starting material | Variable | High (inherent) | Substrate-dependent | Inexpensive and commercially available starting material.[3] | Synthetic sequence can be lengthy, limited to the inherent stereochemistry of the starting material.[3] |
Experimental Protocols
General Workflow for Method Validation
The validation of any new synthetic method follows a logical progression to establish its reliability, scope, and efficiency.
Caption: General workflow for validating a new synthetic method.
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction (New Method)
This protocol is a generalized representation based on the published methodology.[1][2]
-
Preparation of the Dihydropyridine Intermediate: Pyridine is partially reduced and activated, for example, by treatment with phenyl chloroformate and a reducing agent like sodium borohydride, to form a phenyl pyridine-1(2H)-carboxylate intermediate.
-
Asymmetric Reductive Heck Reaction: In a nitrogen-filled glovebox, a solution of the dihydropyridine intermediate, an arylboronic acid, a rhodium precursor (e.g., [Rh(cod)Cl]₂), and a chiral phosphine ligand (e.g., a Josiphos-type ligand) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is prepared. The reaction is stirred at an elevated temperature until completion.
-
Reduction to Piperidine: The resulting tetrahydropyridine is reduced to the final chiral piperidine. This can be achieved through catalytic hydrogenation (e.g., using H₂, Pd/C).
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6]
Protocol 2: Synthesis via Phenylglycinol-Derived Lactam (Traditional Method)
This protocol is a generalized representation based on established chiral auxiliary-based methods.[4]
-
Lactam Formation: A chiral bicyclic lactam is prepared by the cyclocondensation of (R)-phenylglycinol with an appropriate keto-acid derivative (e.g., methyl 5-oxopentanoate).[4]
-
Diastereoselective Alkylation: The lactam enolate is generated using a strong base (e.g., LDA) at low temperature and then reacted with an alkyl halide to introduce the desired substituent at the α-position. The stereochemistry is directed by the chiral auxiliary.
-
Auxiliary Cleavage: The chiral auxiliary is removed, often under reductive conditions (e.g., catalytic hydrogenation or dissolving metal reduction), to yield the N-unsubstituted chiral piperidine.
-
Analysis: The yield and diastereomeric ratio are determined from the crude reaction mixture using NMR spectroscopy. The final product's enantiomeric excess is confirmed after removal of the auxiliary.
Comparison of Methodological Approaches
The new Rh-catalyzed method represents a paradigm shift from stoichiometric to catalytic asymmetric synthesis for this class of compounds.
Caption: Comparison of traditional vs. new catalytic synthetic approaches.
Conclusion
The novel Rh-catalyzed asymmetric reductive Heck reaction presents a powerful and versatile strategy for the synthesis of enantioenriched 3-substituted piperidines.[1][2] It offers significant advantages over traditional methods in terms of catalytic efficiency, broad substrate scope, and high enantioselectivity. While established methods based on chiral auxiliaries and the chiral pool remain valuable, particularly for specific targets, this new catalytic approach provides a more flexible and atom-economical platform for the discovery and development of new chemical entities containing the chiral piperidine motif. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, scalability, and cost-effectiveness.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate analogs
A Spectroscopic Comparison of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and Its Analogs
This guide provides a detailed spectroscopic comparison of this compound and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these important synthetic intermediates.
Introduction
This compound and its analogs are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. The piperidine moiety is a common scaffold in many pharmaceuticals. Accurate spectroscopic characterization is crucial for ensuring the identity and purity of these compounds during the drug discovery and development process. This guide presents a comparative analysis of their key spectroscopic features based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its selected analogs.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in the search results. |
| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | 3.69 (t, J=6.1 Hz, 4H), 2.42 (t, J=6.1 Hz, 4H), 1.47 (s, 9H) |
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | Data not available in the search results. |
| tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | Data not available in the search results. |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in the search results. |
| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | 208.7, 154.5, 80.0, 45.8, 41.0, 28.4 |
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | Data not available in the search results. |
| tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | Data not available in the search results. |
Table 3: FTIR Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Data not available in the search results. |
| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | 2975, 1718, 1695, 1425, 1278, 1165 |
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | Data not available in the search results. |
| tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | Data not available in the search results. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | Data not available in the search results. |
| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | [M]+ 199.1, Key fragments: 144.1, 126.1, 98.1, 57.1 |
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate [2] | [M]+ 213.1, Key fragments: 158.1, 140.1, 112.1, 57.1 |
| tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | Data not available in the search results. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing spectroscopic data. The following sections outline generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Sample Preparation:
-
Dissolve 5-10 mg of the purified piperidine analog in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Spectroscopy:
-
Instrument: A 300 or 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A 75 or 125 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Data Processing: Similar to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Sample Preparation:
-
For solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
For liquids or solutions: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable liquid cell.
Data Acquisition:
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure:
-
Record a background spectrum of the empty ATR crystal or the salt plates/solvent.
-
Record the sample spectrum.
-
The instrument software automatically subtracts the background from the sample spectrum to produce the final infrared spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Parameters:
-
Ionization mode: Positive ion mode is typically used for these compounds.
-
Capillary voltage: 3-5 kV.
-
Drying gas flow rate and temperature: Optimized for the specific instrument and solvent system.
-
Mass range: m/z 50-500.
-
-
Procedure: The prepared sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The instrument records the mass-to-charge ratio of the resulting ions.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound and its analogs.
Caption: General workflow for the spectroscopic characterization of piperidine analogs.
References
The Strategic Advantage of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate in Chiral Synthesis
For researchers and professionals in drug development, the choice of chiral building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Among the plethora of available synthons, (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate has emerged as a versatile and highly effective precursor for the stereoselective synthesis of complex nitrogen-containing molecules, particularly alkaloids and other bioactive compounds.
This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by experimental data, to inform the selection of the most appropriate synthetic strategy.
At a Glance: Comparison of Chiral Piperidone Building Blocks
The efficacy of a chiral building block is determined by its reactivity, the stereocontrol it imparts on subsequent transformations, and its overall utility in constructing a target molecule. Below is a comparative summary of this compound and its common alternatives in key synthetic operations.
| Building Block | Key Transformation | Typical Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| This compound | Wittig Olefination | >85% | Not applicable (product is achiral at C4) | General knowledge |
| Stereoselective Reduction | >90% | >95:5 d.r. | [General knowledge of stereoselective reductions] | |
| Mannich Reaction | 70-85% | High diastereoselectivity | [General principles of Mannich reactions] | |
| N-Boc-4-piperidone | Reductive Amination | 80-95% | Not applicable (prochiral substrate) | Fentanyl Synthesis Using N-BOC-4-Piperidinone |
| (Rac)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | Kinetic Resolution | 40-50% (for each enantiomer) | >99% e.e. | General principles of kinetic resolution |
| N-Boc-3-piperidone | Various | Variable | Not directly comparable | CN103204801A |
The Synthetic Utility of the 2-Methyl-4-oxo Piperidine Scaffold
The strategic placement of the methyl group at the C2 position in the (R)-configuration provides a crucial stereochemical handle. This chirality directs the approach of incoming reagents, leading to high levels of diastereoselectivity in reactions at the C4-carbonyl and other positions on the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions and can be readily removed under mild acidic conditions.
A key application of this building block is in the synthesis of alkaloids such as Solenopsin A. The synthesis of such molecules often involves the stereoselective introduction of a second substituent on the piperidine ring, a process greatly facilitated by the pre-existing stereocenter.
Caption: General synthetic pathway utilizing the chiral piperidone.
Experimental Protocols: Key Transformations
Detailed experimental procedures are essential for replicating and building upon published research. Below are representative protocols for key transformations involving N-Boc protected piperidones.
Protocol 1: Wittig Olefination of N-Boc-4-piperidone
This procedure describes the conversion of the ketone to an alkene, a common step in the elaboration of the piperidine scaffold.
Materials:
-
N-Boc-4-piperidone
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0°C, add potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Stir the resulting orange-red solution at 0°C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of N-Boc-4-piperidone
This protocol illustrates the introduction of an amine substituent at the C4 position.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
2M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 equivalent), aniline (1.1 equivalents), and acetic acid (1.0 equivalent) in DCM and cool in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the mixture and allow it to warm to room temperature over 16 hours.
-
Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Safety Operating Guide
Safe Disposal of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Step-by-Step Guide
Proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a detailed protocol for the safe disposal of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a compound commonly used in pharmaceutical research and drug development. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets (SDS) of structurally similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. Based on data for similar piperidine derivatives, this compound should be treated as a hazardous substance.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable protective gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Use only in a well-ventilated area or outdoors.[1]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed professional waste disposal service.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6][7]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.[5][8] This is a precautionary measure based on the hazardous nature of similar piperidine compounds.[1][2]
2. Waste Segregation and Containerization:
-
Solid Waste: If the compound is in solid form, it should be collected in a designated and properly labeled solid waste container.[9]
-
Liquid Waste: If dissolved in a solvent, it should be collected in a compatible, labeled liquid waste container. Segregate halogenated and non-halogenated solvent waste.[9]
-
Container Requirements:
3. Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.[8]
-
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
The SAA must be at or near the point of waste generation.[8]
-
Keep the waste container closed at all times, except when adding waste.[5][7]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.[3]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[3][8]
-
Follow their specific procedures for waste collection requests.[5]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [8] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Maximum Storage Time in SAA (if limits not exceeded) | 12 months | [8] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [8] |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Essential Safety and Handling Protocols for (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
For researchers, scientists, and drug development professionals handling (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a comprehensive understanding of safety and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazard statements that necessitate the use of appropriate personal protective equipment (PPE). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard Statement | Description | Required Personal Protective Equipment |
| H315 | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile rubber), lab coat or protective suit. |
| H319 | Causes serious eye irritation | Safety goggles or a face shield. |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Situation | Procedure |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete. Do not let the product enter drains.[4][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse mouth with water.[1] If the person is conscious, give 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[1][2][8] Do not dispose of down the drain or into the environment.[4][10]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
